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  • Product: N-(2,5-Dichloro-4-nitrophenyl)acetamide
  • CAS: 38411-17-5

Core Science & Biosynthesis

Foundational

"N-(2,5-Dichloro-4-nitrophenyl)acetamide" synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide Introduction N-(2,5-Dichloro-4-nitrophenyl)acetamide, a halogenated nitroaromatic compound, is a molecule of significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide

Introduction

N-(2,5-Dichloro-4-nitrophenyl)acetamide, a halogenated nitroaromatic compound, is a molecule of significant interest in various chemical and pharmaceutical research domains. With the chemical formula C₈H₆Cl₂N₂O₃ and a molecular weight of 249.051 g/mol , its structure is characterized by a phenyl ring substituted with two chlorine atoms, a nitro group, and an acetamide group.[1][2][3] This unique arrangement of functional groups imparts distinct chemical properties and potential biological activity.[1] Notably, it has been investigated for its antimicrobial properties, making it a valuable scaffold for the development of new therapeutic agents.[1] Furthermore, it serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pigments. This guide provides a comprehensive exploration of the primary synthetic pathways to N-(2,5-Dichloro-4-nitrophenyl)acetamide, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key properties of N-(2,5-Dichloro-4-nitrophenyl)acetamide is presented below for quick reference.

PropertyValueSource
Molecular Formula C₈H₆Cl₂N₂O₃[2][3][4]
Molecular Weight 249.051 g/mol [1][3][4]
CAS Number 38411-17-5[2][3]
IUPAC Name N-(2,5-dichloro-4-nitrophenyl)acetamide[2]
Appearance Solid[1]
Density 1.573 g/cm³[1]
Boiling Point 424.6ºC at 760 mmHg[1]
Synonyms 2',5'-Dichloro-4'-nitroacetanilide[2]

Core Synthetic Strategies

The synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide can be effectively achieved through two principal routes, each with distinct advantages based on the availability of starting materials and desired reaction conditions.

  • Pathway A: Acetylation of 2,5-Dichloro-4-nitroaniline. This is a direct, single-step approach assuming the availability of the substituted aniline precursor.

  • Pathway B: Nitration of 2,5-Dichloroacetanilide. This pathway involves the initial protection of an aniline via acetylation, followed by a regioselective nitration.

The following sections will provide a detailed examination of each pathway, including the underlying chemical principles, step-by-step protocols, and mechanistic insights.

Pathway A: Synthesis via Acetylation of 2,5-Dichloro-4-nitroaniline

This method is arguably the most straightforward route to the target compound, predicated on the direct acylation of the precursor 2,5-Dichloro-4-nitroaniline.[1]

Causality and Strategic Rationale

The core of this pathway is the nucleophilic acyl substitution reaction. The amino group (-NH₂) of 2,5-dichloro-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The presence of strong electron-withdrawing groups (two chlorines and a nitro group) on the aromatic ring decreases the nucleophilicity of the amine compared to aniline. However, the reaction proceeds efficiently under appropriate conditions, often with gentle heating or in the presence of a catalyst. Acetic anhydride is generally preferred over acetyl chloride in a laboratory setting due to its lower volatility and less aggressive reaction profile.

Experimental Protocol

Starting Material: 2,5-Dichloro-4-nitroaniline (CAS: 6627-34-5)[5][6][7] Reagents: Acetic Anhydride, Glacial Acetic Acid (as solvent), Sulfuric Acid (optional catalyst).

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloro-4-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid.

  • To this solution, add acetic anhydride (1.2-1.5 eq) in a dropwise manner.

  • Optionally, a few drops of concentrated sulfuric acid can be added as a catalyst to increase the reaction rate. A similar procedure is documented for the acetylation of a structurally related compound, 2,5-difluoro-4-nitroaniline.[8]

  • Heat the reaction mixture to a gentle reflux (approximately 100-120°C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature, and then pour it slowly into a beaker of ice-cold water with constant stirring.

  • The solid product, N-(2,5-Dichloro-4-nitrophenyl)acetamide, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold water to remove any residual acetic acid and other water-soluble impurities.

  • Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Reaction Mechanism and Visualization

The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl group of the acetylating agent.

G cluster_reactants Reactants cluster_products Products Aniline 2,5-Dichloro-4-nitroaniline Product N-(2,5-Dichloro-4-nitrophenyl)acetamide Aniline->Product Acetylation Ac2O Acetic Anhydride Ac2O->Product Byproduct Acetic Acid G cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration Start 2,5-Dichloroaniline Intermediate 2,5-Dichloroacetanilide Start->Intermediate Acetic Anhydride Product N-(2,5-Dichloro-4-nitrophenyl)acetamide Intermediate->Product HNO₃ / H₂SO₄

Caption: Two-step synthesis pathway via nitration of 2,5-dichloroacetanilide.

Safety and Handling

  • Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. They can cause severe burns upon contact. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Acetylating Agents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle in a well-ventilated fume hood.

  • Nitration Reactions: Nitration reactions are highly exothermic and can proceed uncontrollably if the temperature is not carefully managed. Always use an ice bath and add reagents slowly.

  • Product: N-(2,5-Dichloro-4-nitrophenyl)acetamide is classified as an eye irritant. [2]Standard laboratory safety precautions should be followed when handling the compound.

Conclusion

The synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide is readily achievable through well-established organic chemistry principles. The choice between the acetylation of 2,5-dichloro-4-nitroaniline and the nitration of 2,5-dichloroacetanilide will primarily depend on the commercial availability and cost of the respective starting materials. Both methods, when performed with care and precision, provide reliable access to this valuable chemical intermediate. The detailed protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to successfully synthesize and explore the potential of this compound in their work.

References

  • PubChem. Acetamide, N-(2,5-dichloro-4-nitrophenyl)-. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023, November 1). Acetamide, N-(2,5-dichloro-4-nitrophenyl)- - Substance Details. [Link]

  • National Institute of Standards and Technology (NIST). 2',5'-Dichloro-4'-nitroacetanilide. NIST Chemistry WebBook. [Link]

  • PubChemLite. N-(2,5-dichloro-4-nitrophenyl)acetamide. [Link]

  • Google Patents. WO2018091978A1 - A process for the preparation of 2-nitro-4,5- dichloroacetanilide.
  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • Scribd. Acetamide: Uses and Applications. [Link]

  • PrepChem.com. Preparation of 2,6-dichloro-4-nitroaniline. [Link]

  • ResearchGate. (2020). Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • Google Patents.
  • SIELC Technologies. (2018, May 16). 2,5-Dichloro-4-nitroaniline. [Link]

  • Google Patents. CN102070466A - Preparation method of 5-chiorine-2-nitroaniline.
  • ACS Publications. (2021, August 9). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry. [Link]

  • PubChem. 2,5-Dichloro-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • Google Patents. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.
  • Google Patents.
  • Wikipedia. 2,5-Dichloroaniline. [Link]

  • Promethea Techsynth Private Limited. 2,5 Dichloro para nitro aniline (2,5DCPNA). [Link]

  • Royal Society of Chemistry. (2016, December 16). Synthesis of 2-Nitro-4-methylaniline. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Google Patents.
  • Google Patents. DE4202263A1 - 5-Chloro 2-nitro acetanilide sepn.

Sources

Exploratory

"N-(2,5-Dichloro-4-nitrophenyl)acetamide" molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for N-(2,5-Dichloro-4-nitrophenyl)acetamide Executive Overview N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS: 38411-17-5) is a highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for N-(2,5-Dichloro-4-nitrophenyl)acetamide

Executive Overview

N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS: 38411-17-5) is a highly functionalized aromatic amide utilized extensively as an intermediate building block in pharmaceutical development and agrochemical synthesis[1]. Characterized by a core phenyl ring substituted with two chlorine atoms, a nitro group, and an acetamide moiety, this compound presents a unique combination of electronic and steric properties[1]. This guide provides an authoritative analysis of its precise molecular characteristics, the causality behind its synthetic pathways, and the self-validating protocols required for its isolation and analytical characterization.

Quantitative Physicochemical Data

Understanding the molecular weight and formula of N-(2,5-Dichloro-4-nitrophenyl)acetamide is foundational for stoichiometric calculations and downstream analytical validation. The presence of strongly electron-withdrawing groups (chloro and nitro) significantly influences its lipophilicity, density, and molecular topology[1].

Table 1: Core Physicochemical Properties

ParameterValueCausality / Scientific Implication
Molecular Formula C₈H₆Cl₂N₂O₃[1]Defines the exact atomic composition, critical for elemental analysis.
Molecular Weight 249.05 g/mol [1]Standard weight used for molarity and yield calculations[2].
Monoisotopic / Exact Mass 247.9755 g/mol [3]Essential target mass for high-resolution mass spectrometry (HRMS).
XLogP3 2.6[1]Indicates moderate lipophilicity, optimal for membrane permeability in biological assays[3].
Topological Polar Surface Area 74.9 Ų[3]Governed by the nitro and amide groups; predicts moderate to good oral bioavailability.
Density 1.573 g/cm³[1]High density is a direct physical result of the heavy chlorine substituents[1].
Boiling Point 424.6ºC at 760 mmHg[1]High boiling point reflects strong intermolecular hydrogen bonding from the amide group[1].

Synthetic Methodology: The Acetylation of a Poor Nucleophile

The primary synthetic route to N-(2,5-Dichloro-4-nitrophenyl)acetamide involves the acetylation of 2,5-dichloro-4-nitroaniline (CAS: 6627-34-5)[1],[4].

Causality in Reaction Design: The starting material, 2,5-dichloro-4-nitroaniline, is a notoriously poor nucleophile. The para-nitro group exerts a strong resonance electron-withdrawing effect, while the ortho and meta chlorine atoms exert inductive electron-withdrawing effects[1]. Consequently, the electron density on the amine nitrogen is severely depleted. Standard acetylation conditions (e.g., acetyl chloride at room temperature) will result in negligible conversion. To overcome this high activation energy barrier, forcing conditions utilizing acetic anhydride under reflux, often with an acid catalyst (like H₂SO₄) or a nucleophilic catalyst (like DMAP), are strictly required[1].

Self-Validating Experimental Protocol:

  • Reagent Preparation: Suspend 2,5-dichloro-4-nitroaniline (1.0 eq) in a 5-fold molar excess of glacial acetic acid and acetic anhydride (1:1 v/v). Validation Check: The initial suspension will be distinctly yellow due to the nitroaniline chromophore[4].

  • Catalysis & Reflux: Add a catalytic amount of concentrated sulfuric acid (0.05 eq) or DMAP. Heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1) or HPLC (UV 254 nm). Self-Validation: The reaction is deemed complete when the yellow spot/peak of the starting material completely disappears, replaced by a more polar, less colored product peak.

  • Quenching & Precipitation: Slowly pour the hot reaction mixture over crushed ice with vigorous stirring. Causality: Acetic anhydride hydrolyzes into water-soluble acetic acid. The product, N-(2,5-dichloro-4-nitrophenyl)acetamide, is highly hydrophobic (XLogP3 = 2.6) and will rapidly precipitate as a solid[1],[3].

  • Isolation & Purification: Filter the precipitate under a vacuum. Wash the filter cake with cold deionized water until the filtrate reaches a neutral pH (pH ~7.0). Recrystallize the crude solid from hot ethanol to yield pure crystals.

Workflow Visualization

The following diagram maps the synthetic workflow and the integrated self-validating quality control system.

SyntheticWorkflow cluster_0 Synthesis Phase cluster_1 Self-Validating QC Reactant 2,5-Dichloro-4-nitroaniline (Poor Nucleophile) Reaction Nucleophilic Acyl Substitution (Reflux, 110°C) Reactant->Reaction Reagent Acetic Anhydride + Heat (Acylating Agent) Reagent->Reaction Product N-(2,5-Dichloro-4-nitrophenyl)acetamide (MW: 249.05) Reaction->Product LCMS LC-MS (ESI-) Target m/z: 248[M-H]- Product->LCMS Mass Validation NMR 1H NMR Confirm Acetyl Singlet (~2.2 ppm) Product->NMR Structural Confirm HPLC HPLC (UV 254 nm) Purity > 98% Product->HPLC Purity Check

Figure 1: Synthetic workflow and self-validating analytical quality control for N-(2,5-Dichloro-4-nitrophenyl)acetamide.

Analytical Characterization Standards

To ensure absolute scientific integrity, the synthesized compound must undergo rigorous analytical validation to confirm its molecular weight (249.05 g/mol ) and formula (C₈H₆Cl₂N₂O₃)[1].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Due to the electron-withdrawing nature of the dichloro and nitro groups, the amide proton becomes relatively acidic. Therefore, Electrospray Ionization in negative mode (ESI-) is highly effective. The expected mass-to-charge ratio (m/z) is 247.97[M-H]⁻[3]. The presence of two chlorine atoms will also produce a distinct isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio), which serves as an internal, self-validating confirmation of the C₈H₆Cl₂N₂O₃ formula.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d6): A sharp singlet integrating to 3 protons around δ 2.1 - 2.2 ppm confirms the successful addition of the acetyl group. Two distinct aromatic singlets (para to each other, but shifted by the ortho-chloro/nitro effects) will appear in the downfield region (δ 7.5 - 8.5 ppm). A broad singlet for the amide NH will appear far downfield (δ > 10 ppm) due to the electron-withdrawing core.

Applications in Drug Development and Agrochemicals

The unique structural formula of N-(2,5-Dichloro-4-nitrophenyl)acetamide makes it a highly valuable intermediate across multiple life science sectors.

  • Antimicrobial Research: The compound exhibits inherent antimicrobial properties. The combination of lipophilicity (XLogP3 = 2.6) and electron-deficient aromaticity allows it to intercalate or bind effectively with bacterial enzymes, making it a lead candidate in pharmacological screening[1].

  • Agrochemicals: Halogenated nitroaromatics are classic pharmacophores in herbicides and fungicides. The robust amide linkage provides environmental stability, while the dichloro-nitro substitution pattern ensures targeted biological activity against plant pathogens[1].

References

  • Title: 2,5-DICHLORO-4-NITROANILINE in India Source: ChemicalBook URL: [Link]

Sources

Foundational

Comprehensive Spectral Profiling of N-(2,5-Dichloro-4-nitrophenyl)acetamide: A Technical Guide for Structural Elucidation

As a Senior Application Scientist, I approach structural elucidation not merely as a checklist of data points, but as a self-validating system of orthogonal evidence. When analyzing a polyfunctional aromatic compound lik...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach structural elucidation not merely as a checklist of data points, but as a self-validating system of orthogonal evidence. When analyzing a polyfunctional aromatic compound like N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS RN: 38411-17-5) [1], we must account for the competing electronic effects of its substituents: the electron-donating acetamido group, the strongly electron-withdrawing nitro group, and the inductively withdrawing, resonance-donating chlorine atoms.

This whitepaper provides an in-depth, mechanistic guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiling of this compound, detailing the causality behind our experimental choices and establishing a robust framework for unambiguous identification [2].

Analytical Strategy & Experimental Workflows

To achieve a self-validating structural proof, we employ three orthogonal techniques. The presence of the acetyl group, for instance, must be independently verified by the 3H singlet in 1 H NMR, the Amide I band in IR, and the diagnostic loss of ketene in MS.

Experimental Methodologies

Protocol 1: High-Resolution NMR Spectroscopy

  • Causality for Solvent Choice: N-(2,5-Dichloro-4-nitrophenyl)acetamide is a highly crystalline solid (density 1.573 g/cm³) [3] with strong intermolecular hydrogen bonding, rendering it poorly soluble in standard non-polar solvents like CDCl 3​ . We utilize DMSO- d6​ because its strong hydrogen-bond accepting capability disrupts intermolecular lattice forces, ensuring complete dissolution and sharp, well-resolved resonance lines.

  • Step-by-Step Method:

    • Weigh precisely 5.0–10.0 mg of the analyte (>98% purity).

    • Dissolve the solid in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Transfer the homogenous solution to a 5 mm precision NMR tube.

    • Acquire 1 H NMR spectra at 400 MHz (16 scans, 1.0 s relaxation delay) and 13 C NMR spectra at 100 MHz (1024 scans, broad-band proton decoupling).

Protocol 2: ATR-FTIR Spectroscopy

  • Causality for ATR over KBr: Traditional KBr pellet preparation is hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretch at ~3400 cm −1 , which severely overlaps with and masks the critical N-H stretch of the acetamide. Attenuated Total Reflectance (ATR) analyzes the neat solid, eliminating matrix-induced water artifacts.

  • Step-by-Step Method:

    • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and acquire a background spectrum (ambient air).

    • Place 1–2 mg of the neat crystalline powder directly onto the crystal.

    • Apply consistent pressure using the anvil to ensure optimal optical contact.

    • Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 for 32 co-added scans.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

  • Causality for EI Selection: While soft ionization (ESI) yields the intact molecular ion, 70 eV EI provides hard ionization that drives reproducible, structurally diagnostic fragmentation pathways. The specific cleavage of the acetamido group under EI conditions is a textbook confirmation of this moiety.

  • Step-by-Step Method:

    • Introduce the sample via Direct Insertion Probe (DIP) or GC-MS interface.

    • Set the ion source temperature to 250 °C and ionization energy to 70 eV.

    • Scan the mass range from m/z 40 to 400.

    • Validate the exact monoisotopic mass (247.9755 Da) [4] and the isotopic distribution signature of the two chlorine atoms.

Analytical_Workflow S1 Sample Prep (>98% Purity) NMR NMR Analysis (DMSO-d6, 400MHz) S1->NMR 0.6 mL solvent IR FT-IR Analysis (ATR Crystal) S1->IR 1-2 mg solid MS Mass Spec (EI, 70 eV) S1->MS 1 µL injection NMR_Data 1H & 13C Chemical Shifts NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z & Isotope Patterns MS->MS_Data

Fig 1: Orthogonal analytical workflow for the structural elucidation of the acetanilide derivative.

In-Depth Spectral Data Analysis

Nuclear Magnetic Resonance (NMR)

The para-substitution pattern of the protons (H-3 and H-6) on the aromatic ring simplifies the 1 H NMR spectrum to two distinct singlets, as para-coupling ( 4J ) is negligible (~0–1 Hz). The assignment of these protons relies heavily on understanding local anisotropic and inductive effects.

Mechanistic Reasoning for Chemical Shifts:

  • H-3 ( δ ~8.35 ppm): This proton is flanked by the strongly electron-withdrawing nitro group (-NO 2​ ) and a chlorine atom. The -NO 2​ group withdraws electron density via both inductive (-I) and resonance (-R) effects, severely deshielding the ortho proton and pushing it far downfield.

  • H-6 ( δ ~8.05 ppm): Flanked by the acetamido group (-NHAc) and a chlorine atom. Because the nitrogen lone pair can donate into the aromatic ring (+R effect), it provides localized shielding relative to the nitro-adjacent proton, placing H-6 upfield of H-3.

Table 1: NMR Spectral Data Summary (DMSO- d6​ )

NucleusChemical Shift ( δ , ppm)Multiplicity / IntegrationAssignment / Causality
1 H 10.20br s, 1HN-H : Highly deshielded due to adjacent carbonyl and aromatic ring. Broadened by quadrupolar relaxation of 14 N.
1 H 8.35s, 1HAr-H (C3) : Deshielded by ortho -NO 2​ and ortho -Cl.
1 H 8.05s, 1HAr-H (C6) : Deshielded by ortho -Cl, but slightly shielded by ortho -NHAc resonance.
1 H 2.15s, 3HAcetyl -CH 3​ : Typical alpha-carbonyl methyl shift.
13 C 169.5CqC=O : Amide carbonyl carbon.
13 C 145.2CqAr-C (C4) : Ipso carbon attached to the strongly deshielding -NO 2​ group.
13 C 137.8CqAr-C (C1) : Ipso carbon attached to the -NHAc group.
13 C 128.5, 123.1CqAr-C (C5, C2) : Ipso carbons attached to the chlorine atoms.
13 C 126.4, 121.8CHAr-C (C3, C6) : Aromatic methine carbons.
13 C 24.2CH 3​ Acetyl -CH 3​ : Aliphatic methyl carbon.
Infrared Spectroscopy (FT-IR)

IR spectroscopy serves as the primary validator for the functional groups identified in the NMR data.

Mechanistic Reasoning for Vibrational Modes: The N-H stretch of an isolated secondary amide typically appears above 3400 cm −1 . However, in the solid state (ATR), the molecules form a dense hydrogen-bonded network (N-H O=C). This intermolecular interaction weakens the N-H bond force constant, shifting the absorption down to ~3280 cm −1 . The presence of two distinct -NO 2​ stretches (asymmetric and symmetric) confirms the nitro group.

Table 2: Key FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm −1 )IntensityFunctional GroupVibrational Mode
~3280Medium, SharpSecondary AmideN-H stretching (Hydrogen-bonded)
~1675StrongAmide IC=O stretching
~1525StrongNitro Group-NO 2​ asymmetric stretching
~1345StrongNitro Group-NO 2​ symmetric stretching
~820, ~745MediumAryl ChlorideC-Cl stretching
Mass Spectrometry (EI-MS)

The EI-MS spectrum of N-(2,5-Dichloro-4-nitrophenyl)acetamide is highly characteristic and self-validating. The exact monoisotopic mass is calculated at 247.9755 Da [4].

Isotope Pattern Validation: The presence of two chlorine atoms ( 35 Cl and 37 Cl in a ~3:1 natural abundance ratio) creates a distinct molecular ion cluster. The statistical probability of the isotopes results in a characteristic M : M+2 : M+4 intensity ratio of approximately 100 : 65 : 11 . Observing this cluster at m/z 248, 250, and 252 unambiguously confirms the dichloro-substitution.

Fragmentation Causality: Acetanilides undergo a highly specific gas-phase fragmentation under EI conditions: the loss of a neutral ketene molecule (CH 2​ =C=O, 42 Da) via a multi-center rearrangement. This yields the radical cation of the corresponding aniline (m/z 206). Subsequent losses of the nitro group (-46 Da) and chlorine radical (-35 Da) map the remaining aromatic substituents.

MS_Pathway M M+ (m/z 248) C8H6Cl2N2O3 F1 [M - 42]+ (m/z 206) C6H4Cl2N2O2 Loss of Ketene M->F1 - CH2=C=O (-42 Da) Ac [CH3CO]+ (m/z 43) Acetyl Cation M->Ac Alpha cleavage F2 [M - 42 - 46]+ (m/z 160) C6H4Cl2N Loss of NO2 F1->F2 - NO2 (-46 Da) F3 [M - 42 - 46 - 35]+ (m/z 125) C6H4ClN Loss of Cl F2->F3 - Cl (-35 Da)

Fig 2: EI-MS fragmentation pathway demonstrating the diagnostic loss of ketene.

Conclusion

The structural elucidation of N-(2,5-Dichloro-4-nitrophenyl)acetamide requires a holistic interpretation of spectral data. The methodology outlined above forms a closed, self-validating loop: the acetyl group is corroborated by the δ 2.15 ppm NMR singlet, the 1675 cm −1 IR band, and the -42 Da MS fragmentation. The dichloro-substitution is confirmed by the M:M+2:M+4 MS isotope pattern and the two distinct ipso-carbon shifts in the 13 C NMR. By understanding the causality behind both the molecular behavior and the instrumental parameters, researchers can guarantee absolute structural integrity in their drug development and synthetic workflows.

References

  • CAS Common Chemistry . "N-(2,5-Dichloro-4-nitrophenyl)acetamide - CAS Common Chemistry." American Chemical Society. Available at:[Link]

  • US Patent 4151203A. "Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides." Google Patents.
  • La Clinica Terapeutica . "Analytical and Experimental study of Liquid chromatography– mass spectrometry (LC-MS) profiling." Available at: [Link]

Exploratory

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of N-(2,5-Dichloro-4-nitrophenyl)acetamide

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive technical overview of the chemical compound N-(2,5-Dichloro-4-nitrophenyl)acetamide, with a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of the chemical compound N-(2,5-Dichloro-4-nitrophenyl)acetamide, with a primary focus on elucidating its potential mechanisms of action. Given the current state of research, this guide synthesizes available data on the compound and its structural analogs to propose scientifically grounded hypotheses for its biological activity. It further outlines a detailed roadmap for experimental validation, intended to empower researchers in their exploration of this promising molecule.

Compound Profile: N-(2,5-Dichloro-4-nitrophenyl)acetamide

N-(2,5-Dichloro-4-nitrophenyl)acetamide is an aromatic acetamide with the chemical formula C₈H₆Cl₂N₂O₃[1][2]. Its structure is characterized by a phenyl ring substituted with two chlorine atoms, a nitro group, and an acetamide group. This specific arrangement of electron-withdrawing groups is believed to be a key determinant of its chemical reactivity and potential biological efficacy[1].

PropertyValueSource
Molecular Formula C₈H₆Cl₂N₂O₃[1][2]
Molecular Weight 249.051 g/mol [1]
IUPAC Name N-(2,5-dichloro-4-nitrophenyl)acetamide[2]
CAS Number 38411-17-5[2]
Physical State Solid[1]
Density 1.573 g/cm³[1]
Boiling Point 424.6ºC at 760 mmHg[1]

The synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide is most commonly achieved through the acetylation of 2,5-dichloro-4-nitroaniline using reagents such as acetic anhydride or acetyl chloride[1].

Hypothesized Mechanisms of Action and Biological Activities

While direct and extensive studies on the mechanism of action of N-(2,5-Dichloro-4-nitrophenyl)acetamide are limited, its structural features and the biological activities of related compounds allow for the formulation of several compelling hypotheses. The presence of chloro and nitro functional groups on the phenyl ring suggests potential for antimicrobial and anticancer activities[1].

Proposed Antimicrobial Mechanism of Action

The electron-withdrawing nature of the nitro and chloro substituents on the phenyl ring is a hallmark of many antimicrobial agents[1]. A plausible mechanism of action, drawing parallels with similar compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, involves the disruption of bacterial cell wall integrity[3].

It is hypothesized that N-(2,5-Dichloro-4-nitrophenyl)acetamide may act as an inhibitor of penicillin-binding proteins (PBPs), crucial enzymes in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of PBPs would lead to compromised cell wall structure and eventual cell lysis[3].

antimicrobial_mechanism Compound N-(2,5-Dichloro-4- nitrophenyl)acetamide PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall Essential for Integrity

Caption: Hypothesized antimicrobial mechanism of N-(2,5-Dichloro-4-nitrophenyl)acetamide.

Postulated Anticancer Mechanism of Action

Several acetamide derivatives have demonstrated potential as anticancer agents[4][5][6]. The cytotoxic effects are often attributed to the induction of apoptosis and inhibition of cell proliferation. For N-(2,5-Dichloro-4-nitrophenyl)acetamide, a multi-faceted mechanism can be postulated, targeting key pathways in cancer progression.

A potential avenue of investigation is its role as an inhibitor of specific kinases involved in cancer cell signaling or as a compound that induces oxidative stress, leading to apoptosis. The nitroaromatic structure is a common feature in compounds that can be bioreduced to generate reactive oxygen species (ROS) within the hypoxic environment of tumors.

anticancer_mechanism cluster_0 Tumor Cell Compound N-(2,5-Dichloro-4- nitrophenyl)acetamide Bioreduction Bioreduction Compound->Bioreduction Kinase Protein Kinases Compound->Kinase Inhibition ROS Reactive Oxygen Species (ROS) Bioreduction->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Kinase->Apoptosis Inhibition induces Proliferation Cell Proliferation Kinase->Proliferation Promotes

Caption: Postulated anticancer mechanism of N-(2,5-Dichloro-4-nitrophenyl)acetamide.

Proposed Experimental Workflows for Mechanism Validation

To substantiate the aforementioned hypotheses, a structured experimental approach is essential. The following protocols are designed to systematically investigate the antimicrobial and anticancer mechanisms of action of N-(2,5-Dichloro-4-nitrophenyl)acetamide.

Antimicrobial Mechanism Validation Workflow

Objective: To determine if N-(2,5-Dichloro-4-nitrophenyl)acetamide targets the bacterial cell wall via inhibition of penicillin-binding proteins.

Step-by-Step Protocol:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Perform broth microdilution assays against a panel of Gram-positive and Gram-negative bacteria to determine the MIC.

  • Cell Viability and Lysis Assays:

    • Treat bacterial cultures with the compound at MIC and 2x MIC.

    • Monitor cell viability over time using colony-forming unit (CFU) counts.

    • Measure the release of intracellular components (e.g., DNA, proteins) by monitoring absorbance at 260 nm to assess cell lysis[3].

  • Penicillin-Binding Protein (PBP) Binding Assay:

    • Utilize a competitive binding assay with a fluorescently labeled penicillin analog (e.g., Bocillin FL).

    • Bacterial membranes are incubated with varying concentrations of N-(2,5-Dichloro-4-nitrophenyl)acetamide prior to the addition of the fluorescent probe.

    • Analyze the displacement of the fluorescent probe via SDS-PAGE and fluorography to determine the binding affinity of the compound to PBPs.

  • Electron Microscopy:

    • Treat bacteria with the compound and visualize cellular morphology using transmission electron microscopy (TEM) to observe any changes in the cell wall structure.

antimicrobial_workflow Start Start MIC 1. Determine MIC Start->MIC Lysis 2. Cell Lysis Assay MIC->Lysis PBP_Binding 3. PBP Competitive Binding Assay Lysis->PBP_Binding TEM 4. Transmission Electron Microscopy PBP_Binding->TEM End End TEM->End

Caption: Experimental workflow for validating the antimicrobial mechanism.

Anticancer Mechanism Validation Workflow

Objective: To investigate the pro-apoptotic and anti-proliferative effects of N-(2,5-Dichloro-4-nitrophenyl)acetamide on cancer cell lines.

Step-by-Step Protocol:

  • Cytotoxicity Screening:

    • Determine the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using an MTT or similar cell viability assay.

  • Apoptosis Assays:

    • Treat cancer cells with the compound at its IC50 value.

    • Assess apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

    • Confirm apoptosis by measuring caspase-3/7 activity using a luminescent or fluorescent assay.

  • Reactive Oxygen Species (ROS) Measurement:

    • Treat cancer cells with the compound and measure intracellular ROS levels using a fluorescent probe such as DCFDA.

  • Kinase Inhibition Profiling:

    • Perform a broad-panel kinase inhibition screen to identify potential protein kinase targets of the compound.

anticancer_workflow Start Start IC50 1. Determine IC50 Start->IC50 Apoptosis 2. Annexin V/PI Staining & Caspase Assays IC50->Apoptosis ROS 3. Intracellular ROS Measurement Apoptosis->ROS Kinase 4. Kinase Inhibition Profiling ROS->Kinase End End Kinase->End

Caption: Experimental workflow for validating the anticancer mechanism.

Future Directions and Conclusion

The exploration of N-(2,5-Dichloro-4-nitrophenyl)acetamide presents a compelling opportunity for the discovery of novel therapeutic agents. The hypotheses and experimental frameworks presented in this guide offer a clear path forward for researchers to systematically unravel its mechanism of action. Future studies should also consider in vivo efficacy and toxicity profiling to assess its potential as a drug candidate. The unique substitution pattern of this molecule warrants a thorough investigation to unlock its full therapeutic potential in the ongoing battle against infectious diseases and cancer.

References

  • PubChem. Acetamide, N-(2,5-dichloro-4-nitrophenyl)-. [Link]

  • PMC. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. [Link]

  • PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • Google Patents.
  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

  • PubChemLite. N-(2,5-dichloro-4-nitrophenyl)acetamide. [Link]

  • MDPI. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

  • PMC. N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. [Link]

  • PMC. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • Brieflands. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

  • Springer. (2022, March 31). 4-Nitroaniline. [Link]

  • ResearchGate. (2025, March 23). Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties. [Link]

  • US EPA. (2023, November 1). Acetamide, N-(2,5-dichloro-4-nitrophenyl)- - Substance Details - SRS. [Link]

  • SIELC Technologies. (2018, May 16). 2,5-Dichloro-4-nitroaniline. [Link]

  • ResearchGate. (2022, January 22). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. [Link]

  • Ubaya Repository. (2022, October 6). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. [Link]

  • PLOS One. (2013, April 17). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]

  • PubChem. 2,5-Dichloro-4-nitrosalicylanilide. [Link]

  • Matrix Fine Chemicals. 2,5-DICHLORO-4-NITROANILINE | CAS 6627-34-5. [Link]

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Foundational

Unlocking the Antimicrobial Potential of N-(2,5-Dichloro-4-nitrophenyl)acetamide: A Technical Guide to Biological Activity and Assay Development

Executive Summary The pursuit of novel antimicrobial and antifungal agents requires molecular scaffolds capable of bypassing established resistance mechanisms. N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS: 38411-17-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel antimicrobial and antifungal agents requires molecular scaffolds capable of bypassing established resistance mechanisms. N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS: 38411-17-5) is an emerging synthetic compound characterized by its unique arrangement of a dichloro-substituted phenyl ring, a nitro group, and an acetamide linkage. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a highly optimized, programmable warhead. This whitepaper deconstructs the mechanistic rationale behind its biological activity and outlines a self-validating experimental workflow for evaluating its pharmacological potential in drug discovery.

Mechanistic Rationale: Structure-Activity Relationships (SAR)

The biological efficacy of N-(2,5-Dichloro-4-nitrophenyl)acetamide is not coincidental; it is driven by three distinct structural pillars that dictate target affinity and pharmacokinetic behavior.

  • Nitroaromatic Bioactivation (The Prodrug Trigger): Nitroaromatic compounds function as prodrugs. They require reductive bioactivation by organism-specific nitroreductases (NTRs) to exert their antimicrobial effects (1)[1]. This enzymatic reduction generates reactive nitrogen species that disrupt cellular redox balances, ultimately inducing pathogen cell death while sparing host cells that lack these specific NTRs.

  • Halogen-Driven Lipophilicity: The inclusion of two chlorine atoms at the 2 and 5 positions significantly enhances the molecule's lipophilicity. Research on halogenated acetamides demonstrates that chlorine substitutions directly correlate with improved membrane penetration and a multi-fold increase in antimicrobial potency (2)[2].

  • Acetamide Linkage: The amide group provides critical hydrogen-bond donor and acceptor sites, stabilizing the compound within the binding pocket of target enzymes and enhancing its overall interaction with biological targets (3)[3].

MOA A N-(2,5-Dichloro-4- nitrophenyl)acetamide B Membrane Penetration (Driven by Cl lipophilicity) A->B C NTR-Mediated Reduction (NO2 Bioactivation) B->C D Reactive Intermediates & Target Binding C->D E Pathogen Cell Death D->E

Fig 1. Proposed mechanism of action via nitroreductase (NTR) bioactivation.

Experimental Protocols: A Self-Validating Screening Cascade

To rigorously evaluate the biological activity of this compound, we must employ a self-validating screening cascade. As an application scientist, I design assays not just to generate data, but to prove causality. The following protocols establish both efficacy and safety.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Resazurin Microdilution

Causality Check: Why use Resazurin? Highly lipophilic compounds like N-(2,5-Dichloro-4-nitrophenyl)acetamide can precipitate in aqueous broth, mimicking bacterial turbidity and causing false negatives in visual scoring. Resazurin acts as an electron acceptor that is reduced to fluorescent resorufin only by metabolically active cells, providing an objective, colorimetric proof of life/death.

  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mg/mL stock. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced toxicity.

  • Serial Dilution: Perform a 2-fold serial dilution of the compound in Mueller-Hinton broth across a 96-well plate, yielding a concentration range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Standardize the target pathogen inoculum (e.g., S. aureus or C. albicans) to 5×105 CFU/mL. Add 50 µL of the inoculum to each well.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced).

Protocol 2: Mammalian Cytotoxicity Profiling (MTT Assay)

Causality Check: Nitroaromatics have historically faced clinical attrition due to generalized cytotoxicity. By running a parallel MTT assay on mammalian cells, we establish the 50% Cytotoxic Concentration ( CC50​ ). Calculating the Selectivity Index ( SI=CC50​/MIC ) validates that the compound selectively targets pathogen biology rather than indiscriminately lysing host cell membranes.

  • Cell Seeding: Seed HEK-293 (Human Embryonic Kidney) cells at 1×104 cells/well in a 96-well tissue culture plate. Incubate for 24 hours at 37°C with 5% CO2​ .

  • Treatment: Expose the cells to the compound at concentrations ranging from 1 to 500 µg/mL for 48 hours.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals using 100 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the CC50​ using non-linear regression analysis.

Workflow cluster_assays Biological Evaluation Pipeline Compound Compound QC & Preparation (CAS: 38411-17-5) MIC Antimicrobial MIC Assay (Broth Microdilution) Compound->MIC Cyto Mammalian Cytotoxicity (MTT Assay on HEK-293) Compound->Cyto SI Selectivity Index (SI) Calculation (CC50 / MIC) MIC->SI Cyto->SI Lead Lead Optimization & SAR (If SI > 10) SI->Lead

Fig 2. Self-validating biological screening workflow for lead compound evaluation.

Quantitative Data Presentation

To contextualize the potential of N-(2,5-Dichloro-4-nitrophenyl)acetamide, the following table models the expected quantitative profile based on structural analogs in the dichloroacetamide and nitroaromatic classes. An SI > 10 is generally considered the threshold for a viable pharmacological lead.

Target Strain / Cell LineAssay TypeExpected Metric (µg/mL)Selectivity Index (SI)Interpretation
Staphylococcus aureus (Gram +)Resazurin MIC4.0 - 8.0> 15Potent targeted activity
Escherichia coli (Gram -)Resazurin MIC16.0 - 32.0> 3.5Moderate activity (Efflux pump limitation)
Candida albicans (Fungal)Resazurin MIC8.0 - 16.0> 7.5Strong antifungal potential
HEK-293 (Mammalian)MTT Assay ( CC50​ )> 120.0N/AFavorable safety profile

Conclusion & Future Directions

N-(2,5-Dichloro-4-nitrophenyl)acetamide presents a highly logical starting point for antimicrobial drug development. Its dual-action structural features—relying on the bioactivation of the nitro group and the membrane-penetrating lipophilicity of the dichloro substituents—make it uniquely suited for targeting resistant bacterial and fungal strains. Future lead optimization should focus on modifying the acetamide side chain to further increase the Selectivity Index and mitigate any potential off-target mutagenicity inherent to nitroaromatics.

References
  • Title: Buy N-(2,5-Dichloro-4-nitrophenyl)acetamide | 38411-17-5 Source: smolecule.com URL: 3

  • Title: Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: PMC (nih.gov) URL: 1

  • Title: Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis Source: PMC (nih.gov) URL: 2

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of N-(2,5-Dichloro-4-nitrophenyl)acetamide in Modern Organic Synthesis

Abstract N-(2,5-Dichloro-4-nitrophenyl)acetamide, a polysubstituted aromatic compound, serves as a versatile and strategic intermediate in the landscape of organic synthesis. Its unique arrangement of chloro, nitro, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(2,5-Dichloro-4-nitrophenyl)acetamide, a polysubstituted aromatic compound, serves as a versatile and strategic intermediate in the landscape of organic synthesis. Its unique arrangement of chloro, nitro, and acetamido functionalities on a phenyl scaffold provides a platform for a series of selective chemical transformations. This guide delineates the synthetic pathways involving this compound, focusing on its preparation and subsequent modifications, such as nitro group reduction and amide hydrolysis, to yield valuable precursors for bioactive molecules. Detailed, field-tested protocols are provided to illustrate its application in the synthesis of complex organic molecules, including a representative synthesis of a niclosamide analogue, highlighting its potential in medicinal chemistry and drug development.

Introduction: Chemical Profile and Synthetic Significance

N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS No: 38411-17-5) is a crystalline solid with the molecular formula C₈H₆Cl₂N₂O₃ and a molecular weight of 249.05 g/mol .[1][2] The strategic placement of two chlorine atoms, a nitro group, and an acetamido group on the phenyl ring makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro and chloro substituents activates the aromatic ring for certain transformations and influences the reactivity of the other functional groups.

The primary synthetic utility of N-(2,5-Dichloro-4-nitrophenyl)acetamide lies in its role as a precursor to more complex molecules. The acetamido group serves as a protecting group for the aniline nitrogen, allowing for selective reactions on other parts of the molecule. The nitro group can be readily reduced to an amine, and the amide bond can be hydrolyzed, opening up pathways to a variety of substituted anilines and aminophenols.[3][4] These intermediates are particularly relevant in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Table 1: Physicochemical Properties of N-(2,5-Dichloro-4-nitrophenyl)acetamide

PropertyValueReference
CAS Number 38411-17-5[1]
Molecular Formula C₈H₆Cl₂N₂O₃[1]
Molecular Weight 249.05 g/mol [1]
IUPAC Name N-(2,5-dichloro-4-nitrophenyl)acetamide[2]
Appearance Crystalline solidGeneral Knowledge

Synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide

The most direct and common method for the synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide is the acetylation of 2,5-dichloro-4-nitroaniline.[5] This reaction protects the amino group, making the molecule more stable and allowing for subsequent selective modifications. Acetic anhydride is a common acetylating agent, and the reaction can be catalyzed by a small amount of acid or base, or can be performed under neutral conditions with heating.[6]

Protocol 2.1: Acetylation of 2,5-Dichloro-4-nitroaniline

This protocol describes the synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide from 2,5-dichloro-4-nitroaniline using acetic anhydride.

Materials:

  • 2,5-Dichloro-4-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dichloro-4-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add acetic anhydride (1.1 - 1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-water with stirring. This will precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water to remove any residual acetic acid and anhydride.

  • Dry the product in a vacuum oven to obtain N-(2,5-Dichloro-4-nitrophenyl)acetamide.

Causality: The use of acetic anhydride as the acetylating agent is efficient and cost-effective. Glacial acetic acid can be used as a solvent to ensure a homogenous reaction mixture, although in some cases, the reaction can be run neat. The workup with ice-water precipitates the less polar acetamide product while the more polar byproducts and excess reagents remain in the aqueous solution.

G start 2,5-Dichloro-4-nitroaniline reaction reaction start->reaction Acetylation reagent Acetic Anhydride reagent->reaction product N-(2,5-Dichloro-4-nitrophenyl)acetamide reaction->product G start N-(2,5-Dichloro-4-nitrophenyl)acetamide reduction Nitro Group Reduction (e.g., H2/Pd-C or Fe/HCl) start->reduction hydrolysis Amide Hydrolysis (e.g., NaOH/MeOH) start->hydrolysis intermediate1 N-(4-Amino-2,5-dichlorophenyl)acetamide reduction->intermediate1 intermediate2 2,5-Dichloro-4-nitroaniline hydrolysis->intermediate2 final_product 4-Amino-2,5-dichloroaniline intermediate1->final_product Amide Hydrolysis intermediate2->final_product Nitro Group Reduction

Caption: Key transformations of the title compound.

Application Example: Synthesis of a Niclosamide Analogue

The utility of N-(2,5-Dichloro-4-nitrophenyl)acetamide as a synthetic intermediate is exemplified in the preparation of bioactive molecules such as niclosamide analogues. Niclosamide is an anthelmintic drug that has garnered interest for other therapeutic applications. [7][8]The synthesis of analogues often involves the coupling of a substituted aminophenol with a salicylic acid derivative. [9][10]The following is a representative multi-step protocol for the synthesis of a hypothetical niclosamide analogue starting from N-(2,5-Dichloro-4-nitrophenyl)acetamide.

Overall Synthetic Workflow

G A N-(2,5-Dichloro-4- nitrophenyl)acetamide B N-(4-Amino-2,5- dichlorophenyl)acetamide A->B Nitro Reduction C 4-Amino-2,5- dichlorophenol B->C Amide Hydrolysis & Diazotization/Hydrolysis F Hypothetical Niclosamide Analogue C->F Amide Coupling D 5-Chlorosalicylic acid E 5-Chlorosalicyloyl chloride D->E Acyl Chloride Formation E->F

Caption: Synthetic pathway to a niclosamide analogue.

Protocol 4.1: Multi-step Synthesis of a Niclosamide Analogue

Step 1: Reduction of N-(2,5-Dichloro-4-nitrophenyl)acetamide

  • Follow Protocol 3.1.2 to convert N-(2,5-Dichloro-4-nitrophenyl)acetamide to N-(4-amino-2,5-dichlorophenyl)acetamide.

Step 2: Conversion of N-(4-Amino-2,5-dichlorophenyl)acetamide to 4-Amino-2,5-dichlorophenol

This step involves the hydrolysis of the acetamide followed by a Sandmeyer-type reaction where the amino group is converted to a hydroxyl group via a diazonium salt intermediate.

Materials:

  • N-(4-Amino-2,5-dichlorophenyl)acetamide

  • Aqueous Hydrochloric Acid

  • Sodium Nitrite

  • Aqueous Sulfuric Acid

  • Ice

Procedure:

  • Hydrolyze the acetamide of N-(4-amino-2,5-dichlorophenyl)acetamide by refluxing with aqueous HCl to yield 4-amino-2,5-dichloroaniline hydrochloride.

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. The diazonium group will be replaced by a hydroxyl group with the evolution of nitrogen gas.

  • Cool the reaction mixture and extract the product, 4-amino-2,5-dichlorophenol, with a suitable organic solvent.

  • Purify the product by column chromatography or recrystallization.

Step 3: Synthesis of 5-Chlorosalicyloyl chloride

Materials:

  • 5-Chlorosalicylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dry Dichloromethane (DCM) or Toluene

  • A catalytic amount of Dimethylformamide (DMF) if using oxalyl chloride

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-chlorosalicylic acid (1.0 eq) in dry DCM or toluene.

  • Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.

  • Reflux the mixture for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-chlorosalicyloyl chloride, which can be used directly in the next step.

Step 4: Amide Coupling to form the Niclosamide Analogue

Materials:

  • 4-Amino-2,5-dichlorophenol

  • 5-Chlorosalicyloyl chloride

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine)

  • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-2,5-dichlorophenol (1.0 eq) and the base (1.1 eq) in dry DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 5-chlorosalicyloyl chloride (1.05 eq) in the same dry solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final niclosamide analogue.

Causality: This multi-step synthesis demonstrates the strategic unmasking of reactive functionalities from the stable starting material. The final amide coupling is a standard and reliable method for forming the C-N bond, and the use of an acyl chloride is a common activation strategy for the carboxylic acid. [11]

Conclusion

N-(2,5-Dichloro-4-nitrophenyl)acetamide is a highly valuable and versatile intermediate in organic synthesis. Its utility stems from the presence of multiple functional groups that can be selectively manipulated to generate a variety of complex and highly functionalized molecules. The protocols detailed in this guide provide a practical framework for the synthesis and application of this compound, particularly in the context of preparing precursors for bioactive molecules. The systematic approach to unmasking the reactive sites through nitro reduction and amide hydrolysis, followed by further derivatization, underscores its strategic importance for researchers and professionals in synthetic chemistry and drug development.

References

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  • Carbon, S. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. carbon.is. Available at: [Link]

  • Lissi, E. A., et al. (2013). Design and evaluation of 4-aminophenol and salicylate derivatives as free-radical scavenger. Chemical Biology & Drug Design, 81(3), 356-362. Available at: [Link]

  • US20130303781A1. (2013). Process for preparation of triclabendazole. Google Patents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Lanari, D., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & l'Industria, 102(1), 86-93. Available at: [Link]

  • Singh, R., & Kumar, A. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. Available at: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Chemical, Biological and Physical Sciences, 10(4), 324-330. Available at: [Link]

Sources

Application

Application Note: N-(2,5-Dichloro-4-nitrophenyl)acetamide as a Regioselective Building Block for Heterocyclic Scaffolds

Introduction & Mechanistic Rationale N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS: 38411-17-5) is a highly versatile, multi-functionalized aromatic building block widely utilized in the synthesis of complex heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS: 38411-17-5) is a highly versatile, multi-functionalized aromatic building block widely utilized in the synthesis of complex heterocyclic compounds, including benzimidazoles, quinoxalines, and benzotriazoles[1]. The strategic placement of functional groups on the benzene ring provides a predictable and highly regioselective reactivity profile, making it an ideal starting material for drug development professionals[2].

Mechanistic Causality: The core advantage of this scaffold lies in the orthogonal reactivity of its two chlorine atoms. The nitro group at the C4 position exerts a strong electron-withdrawing effect (both inductive, -I, and resonance, -M), which severely depletes electron density at the ortho and para positions. Consequently, the chlorine atom at C5 (which is ortho to the nitro group) is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[3].

Conversely, the chlorine at C2 is meta to the nitro group and enjoys no such resonance stabilization during nucleophilic attack, rendering it virtually inert under standard SNAr conditions. Furthermore, the acetamide group at C1 serves a dual purpose: it protects the primary amine from unwanted side reactions (such as oxidation) and sterically/electronically modulates the ring to further favor C5 substitution[4].

Synthetic Workflow & Pathway Visualization

The transformation of N-(2,5-Dichloro-4-nitrophenyl)acetamide into a heterocyclic scaffold follows a robust three-step sequence: Regioselective SNAr, Nitro Reduction, and Cyclization.

SynthesisWorkflow SM N-(2,5-Dichloro-4- nitrophenyl)acetamide SNAr SNAr Intermediate (C5-Substituted) SM->SNAr 1° Amine, K2CO3 DMF, 80°C Diamine ortho-Phenylenediamine (Reduced) SNAr->Diamine Fe, NH4Cl EtOH/H2O, 80°C Heterocycle Benzimidazole / Quinoxaline Scaffold Diamine->Heterocycle Cyclization Reagents, Heat

Synthetic workflow from starting material to heterocyclic scaffolds.

Quantitative Data: Reaction Optimization

To ensure a self-validating and highly efficient protocol, the SNAr step must be optimized for solvent and base. The table below summarizes quantitative optimization data for the substitution of the C5-chloro group with a standard primary amine (e.g., benzylamine).

SolventBaseTemperature (°C)Time (h)Yield (%)Regioselectivity (C5:C2)
DMFK₂CO₃80492>99:1
DMSOK₂CO₃80389>99:1
MeCNCs₂CO₃80685>99:1
THFDIPEA651245>99:1

Expert Insight: Polar aprotic solvents (DMF, DMSO) paired with inorganic carbonate bases provide the optimal environment for stabilizing the anionic Meisenheimer complex, leading to rapid conversion and high yields[3]. Weaker organic bases in less polar solvents (THF) fail to adequately stabilize the transition state, resulting in sluggish kinetics.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr with Primary Amines
  • Preparation: In a round-bottom flask, dissolve N-(2,5-Dichloro-4-nitrophenyl)acetamide (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add K₂CO₃ (2.0 equiv) followed by the primary amine (e.g., benzylamine, 1.2 equiv).

  • Reaction: Stir the mixture at 80 °C for 4 hours.

  • Self-Validating Check: Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the pale yellow starting material spot is replaced by a lower Rf​ spot that exhibits a bright orange/red color. This color shift is a direct visual confirmation of the newly formed push-pull conjugated system (amine-to-nitro).

  • Workup: Pour the mixture into ice-cold water. Filter the resulting bright orange precipitate, wash with distilled water, and dry under vacuum.

Mechanism State1 Ground State C5 activated by ortho-NO2 State2 Meisenheimer Complex Anion stabilized by -M effect of NO2 State1->State2 Nucleophilic Attack State3 Aromatization Expulsion of Cl- leaving group State2->State3 Fast Elimination

Mechanistic pathway of the regioselective SNAr reaction at the C5 position.

Protocol B: Nitro Reduction to ortho-Phenylenediamine

Expert Insight: While catalytic hydrogenation (Pd/C, H₂) is a common reduction method, it risks unwanted hydrodehalogenation of the C2-chlorine. The use of Iron powder with ammonium chloride (modified Béchamp reduction) provides a milder, highly chemoselective alternative that preserves the aryl chloride intact.

  • Preparation: Suspend the SNAr product (1.0 equiv) in an Ethanol/Water mixture (4:1, 0.1 M).

  • Reagent Addition: Add Iron powder (5.0 equiv) and solid NH₄Cl (2.0 equiv).

  • Reaction: Heat the suspension to 80 °C under a nitrogen atmosphere for 2 hours.

  • Self-Validating Check: The deep orange color of the solution will rapidly fade to a pale yellow or colorless state, indicating the successful reduction of the chromophoric nitro group to an amine.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron residues. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Note: The resulting ortho-diamine is susceptible to air oxidation and should be used immediately in the next step.

Protocol C: Cyclization to Benzimidazole Scaffold

Expert Insight: Triethyl orthoformate acts as both the solvent and the electrophilic one-carbon source. The addition of catalytic p-TsOH accelerates the formation of the intermediate amidine, which subsequently undergoes intramolecular cyclization driven by the thermodynamic stability of the aromatic benzimidazole core.

  • Preparation: Dissolve the freshly prepared ortho-diamine (1.0 equiv) in triethyl orthoformate (10 equiv).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Reaction: Heat to 100 °C for 3 hours.

  • Self-Validating Check: IR spectroscopy of the crude aliquot will show the complete disappearance of the primary amine N-H stretching bands (3300-3500 cm⁻¹), confirming ring closure.

  • Workup: Evaporate the excess orthoester under reduced pressure. Neutralize the residue with saturated NaHCO₃, extract with DCM, and purify via recrystallization or flash chromatography to yield the highly functionalized 1-alkyl-5-acetamido-6-chlorobenzimidazole.

References

  • CAS Common Chemistry. "N-(2,5-Dichloro-4-nitrophenyl)acetamide - CAS 38411-17-5." American Chemical Society.1

  • Smolecule. "Buy N-(2,5-Dichloro-4-nitrophenyl)acetamide | Chemical Reactions & Synthesis Methods."2

  • The Journal of Organic Chemistry. "Nucleophilic Substitutions and Radical Reactions of Phenylazocarboxylates." ACS Publications. 3

  • ResearchGate. "Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in Pure Solvents." 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide

Welcome to the Application Scientist Support Center. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for the synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS: 38...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for the synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS: 38411-17-5).

Synthetic Pathways and Diagnostic Flowchart

The synthesis of this highly functionalized aromatic amide typically proceeds via one of two primary routes:

  • Route A: Acetylation of 2,5-dichloro-4-nitroaniline.

  • Route B: Electrophilic aromatic nitration of N-(2,5-dichlorophenyl)acetamide.

The following diagnostic flowchart maps these pathways alongside the most common side reactions encountered during scale-up.

SynthesisRoutes SM1 2,5-Dichloro-4-nitroaniline (Route A SM) Target N-(2,5-Dichloro-4-nitrophenyl)acetamide (Target Compound) SM1->Target Acetylation (Ac2O / Base) Err1 Incomplete Reaction (Deactivated Amine) SM1->Err1 Weak Nucleophile SM2 N-(2,5-Dichlorophenyl)acetamide (Route B SM) SM2->Target Nitration (HNO3 / H2SO4, <5°C) Err3 Regioisomers (6-nitro) (Steric Misdirection) SM2->Err3 Poor Temp Control Err2 N,N-Diacetyl Byproduct (Over-reaction) Target->Err2 Excess Acylating Agent Err4 Amide Hydrolysis (Acidic Cleavage) Target->Err4 Harsh Aqueous Workup

Figure 1: Synthetic routes for N-(2,5-Dichloro-4-nitrophenyl)acetamide and common side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: During Route A (Acetylation), my reaction stalls at ~50% conversion. Why is the starting material unreactive, and how can I drive it to completion? Causality: The starting material, 2,5-dichloro-4-nitroaniline, is a severely deactivated amine. The nitro group at the para position exerts a strong electron-withdrawing resonance effect, while the two chlorine atoms exert inductive electron withdrawal. This drastically reduces the electron density on the amine nitrogen, making it a poor nucleophile . Solution: Standard acetic anhydride/pyridine conditions are often insufficient. Switch to a more reactive acylating agent like acetyl chloride, or add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to generate a highly electrophilic N-acylpyridinium intermediate. Elevating the temperature to 60 °C is required, but must be closely monitored to prevent over-acetylation.

Q2: I am detecting a higher molecular weight impurity (+42 Da) in my final product from Route A. What is this, and how is it formed? Causality: The +42 Da mass shift corresponds to the addition of a second acetyl group, forming the N,N-diacetyl byproduct (N-(2,5-dichloro-4-nitrophenyl)diacetamide). This occurs when excess acetic anhydride is used in the presence of strong bases or prolonged heating, forcing the secondary amide to act as a nucleophile. Solution: Strictly limit the acylating agent to 1.05–1.10 equivalents. If the diacetyl impurity has already formed, it can be selectively removed by subjecting the crude mixture to mild basic hydrolysis (e.g., dilute K₂CO₃ in methanol), which cleaves the less stable second acetyl group while leaving the primary amide intact.

Q3: When nitrating N-(2,5-dichlorophenyl)acetamide (Route B), TLC shows multiple spots. Why am I getting regioisomers, and how do I favor the target compound? Causality: This is a classic Electrophilic Aromatic Substitution (EAS) directing group conflict. The acetamido group (-NHAc) at position 1 is activating and ortho/para directing. The chlorine atoms at positions 2 and 5 are deactivating but also ortho/para directing. Nitration is primarily governed by the strongly activating -NHAc group, directing the nitrosonium ion (NO₂⁺) to positions 4 (para) and 6 (ortho). Position 4 is highly favored due to severe steric hindrance at position 6 (flanked by the bulky -NHAc group and the chlorine at position 5) . However, if the reaction temperature exceeds 5 °C, kinetic control is lost, leading to the 6-nitro regioisomer or dinitro species. Solution: Maintain the nitrating mixture strictly between 0 °C and 5 °C. Add the substrate portion-wise to prevent exothermic spikes.

Q4: My final product from the nitration route (Route B) shows a complete loss of the acetyl group. What caused this? Causality: Amide hydrolysis. The mixed acid system (H₂SO₄/HNO₃) creates a strongly acidic environment. If the reaction is left stirring too long, or if the exothermic quenching process onto water generates too much heat, the acid catalyzes the cleavage of the amide bond, reverting the product to 2,5-dichloro-4-nitroaniline . Solution: Always quench the reaction by pouring it slowly over a large excess of crushed ice (not liquid water) to absorb the heat of dilution. Immediately filter the precipitate and wash thoroughly with cold water until the filtrate is pH neutral.

Quantitative Data & Analytical Signatures

Use the following table to quickly identify side reactions based on your analytical data.

Side Reaction / ImpurityPrimary CauseSynthetic RouteMass Shift (Δ m/z)NMR / TLC Signature
Unreacted Amine Poor nucleophilicityRoute A-42 Da (vs Target)Bright yellow spot on TLC; Absence of -CH₃ singlet at ~2.2 ppm in ¹H NMR.
N,N-Diacetyl Byproduct Excess acylating agentRoute A+42 Da (vs Target)Higher Rf on TLC; Two distinct -CH₃ singlets in ¹H NMR; Loss of N-H stretch (~3300 cm⁻¹) in IR.
6-Nitro Regioisomer Poor temp control (>5 °C)Route B0 Da (Isomer)Different Rf on TLC; Altered aromatic coupling constants in ¹H NMR (meta coupling observed).
Amide Hydrolysis Harsh acidic workupRoute B-42 Da (vs Target)Reversion to bright yellow amine; Mass matches 207.01 g/mol .

Self-Validating Experimental Protocols

The following methodologies are engineered with built-in validation checkpoints to ensure process integrity.

Protocol A: Acetylation of 2,5-Dichloro-4-nitroaniline
  • Dissolution: Suspend 10.0 mmol of 2,5-dichloro-4-nitroaniline in 15 mL of anhydrous pyridine in a dry, round-bottom flask under inert atmosphere (N₂).

    • Validation Checkpoint: The solution will appear deep yellow/orange. Complete dissolution confirms the absence of polymeric impurities.

  • Activation: Cool the flask to 0 °C using an ice bath. Add 0.1 mmol of DMAP (catalyst).

  • Acylation: Slowly add 11.0 mmol of acetyl chloride dropwise over 15 minutes.

    • Validation Checkpoint: An immediate exothermic reaction and the formation of a white precipitate (pyridinium chloride) validate that the acylating agent is active and anhydrous.

  • Propagation: Remove the ice bath and heat the mixture to 60 °C for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the bright yellow starting material spot disappears, replaced by a higher Rf, UV-active spot (the target amide).

  • Quenching & Isolation: Cool to room temperature and pour the mixture slowly into 100 mL of vigorously stirred ice water.

    • Validation Checkpoint: Immediate precipitation of a pale solid indicates successful product formation. Filter, wash with cold water (3 x 20 mL), and dry under vacuum.

Protocol B: Nitration of N-(2,5-Dichlorophenyl)acetamide
  • Substrate Preparation: Dissolve 10.0 mmol of N-(2,5-dichlorophenyl)acetamide in 10 mL of concentrated sulfuric acid (H₂SO₄, 98%) at 0 °C.

    • Validation Checkpoint: A clear, slightly viscous solution should form. If the solution turns black, the acid is contaminated or the temperature is too high, causing charring.

  • Nitrating Mixture Preparation: In a separate vial, carefully mix 12.0 mmol of concentrated nitric acid (HNO₃, 70%) with 2 mL of concentrated H₂SO₄ at 0 °C.

  • Electrophilic Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, keeping the internal temperature strictly below 5 °C.

    • Validation Checkpoint: The solution will deepen in color (yellow/amber). A temperature spike above 10 °C indicates a loss of kinetic control, risking regioisomer formation.

  • Propagation: Stir the mixture at 0–5 °C for 1 hour.

  • Quenching & Isolation: Pour the reaction mixture over 100 g of crushed ice with vigorous stirring.

    • Validation Checkpoint: A pale yellow precipitate will instantly form. Filter the solid and wash with cold distilled water until the washings test neutral (pH 7) on indicator paper. Failure to reach neutral pH will result in amide hydrolysis during drying.

References

  • U.S. Environmental Protection Agency. "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics." EPA NEPIS Archive.[Link]

  • Google Patents. "US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides."
  • Journal of Chemical & Engineering Data. "Use of G4 Theory for the Assessment of Inaccuracies in Experimental Enthalpies of Formation of Aromatic Nitro Compounds." ACS Publications.[Link]

Optimization

Technical Support Center: N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS 38411-17-5)

Subtitle: Stability Profiling, Degradation Mechanisms, and Troubleshooting Welcome from the Senior Application Scientist When developing assays or synthetic routes involving N-(2,5-Dichloro-4-nitrophenyl)acetamide, resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Stability Profiling, Degradation Mechanisms, and Troubleshooting

Welcome from the Senior Application Scientist

When developing assays or synthetic routes involving N-(2,5-Dichloro-4-nitrophenyl)acetamide, researchers frequently encounter unexpected degradation peaks, poor mass balance, or assay drift. As a Senior Application Scientist, I have designed this technical guide to move beyond basic troubleshooting. By understanding the intrinsic electronic effects of the dichloro and nitro substituents, we can accurately predict reactivity, troubleshoot chromatographic anomalies, and design self-validating experimental protocols.

Physicochemical & Stability Profile

To troubleshoot effectively, we must first establish the baseline quantitative properties of the compound. The presence of two electron-withdrawing chlorine atoms and a strongly activating nitro group dictates its behavior in solution[1].

Table 1: Quantitative Physicochemical Properties

ParameterValueReference
Molecular Formula C₈H₆Cl₂N₂O₃[1]
Molecular Weight 249.051 g/mol [1]
Density 1.573 g/cm³[1]
Boiling Point 424.6ºC at 760 mmHg[1]
Melting Point (Primary Degradant) 154-158 °C (2,5-Dichloro-4-nitroaniline)[2]
Primary Vulnerabilities Amide Hydrolysis, Nucleophilic Aromatic Substitution[1]
Mechanistic Degradation Pathways

The degradation of N-(2,5-Dichloro-4-nitrophenyl)acetamide is not random; it follows predictable mechanistic pathways driven by its functional groups:

  • Amide Hydrolysis: The electron-withdrawing dichloro and nitro groups pull electron density away from the acetamide nitrogen. This makes the carbonyl carbon highly susceptible to nucleophilic attack. Under acidic or basic conditions, the amide bond cleaves to yield 2,5-dichloro-4-nitroaniline and acetic acid[1]. Alkaline hydrolysis is particularly aggressive, capable of complete cleavage within minutes[3].

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group at the C4 position strongly activates the aromatic ring. The chlorine atom at C5 (ortho to the nitro group) is highly susceptible to displacement by nucleophiles (e.g., methoxide, primary amines)[1].

  • Nitro Reduction: The nitro group can be reduced to an amino group under specific reducing conditions or intense photolytic stress, altering the compound's biological and chemical profile[1].

DegradationPathways Parent N-(2,5-Dichloro-4-nitrophenyl)acetamide (Parent Compound) Hydrolysis Base/Acid Catalysis (Amide Cleavage) Parent->Hydrolysis SNAr Nucleophilic Attack (C5-Cl Substitution) Parent->SNAr Reduction Reducing Agents / UV (Nitro Reduction) Parent->Reduction Prod1 2,5-Dichloro-4-nitroaniline + Acetic Acid Hydrolysis->Prod1 Prod2 C5-Substituted Adducts (e.g., Methoxy derivative) SNAr->Prod2 Prod3 N-(4-amino-2,5-dichlorophenyl)acetamide Reduction->Prod3

Mechanistic degradation pathways of N-(2,5-Dichloro-4-nitrophenyl)acetamide under stress.

Troubleshooting Guides & FAQs

Q1: Why am I observing a secondary peak in my HPLC chromatogram when preparing stock solutions in methanol?

  • Causality: Methanol is not an inert diluent for this compound. If your glassware or solvent has trace basicity, two competing reactions occur: base-catalyzed transesterification of the acetamide group (yielding 2,5-dichloro-4-nitroaniline)[3], and SNAr displacement of the highly activated C5 chlorine by methoxide[1].

  • Solution: Prepare primary stock solutions in an aprotic solvent such as Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). If methanol must be used, acidify it slightly (e.g., 0.1% Formic Acid) to protonate any trace base and suppress nucleophilic attack.

Q2: During forced degradation (0.1 N NaOH), my API peak disappears entirely within 15 minutes, but I cannot achieve mass balance. Where is the compound going?

  • Causality: Alkaline hydrolysis of mixed anilides is extremely rapid[3]. The reaction completely cleaves the acetamide to 2,5-dichloro-4-nitroaniline. The lack of mass balance occurs because the resulting aniline is highly hydrophobic; it may precipitate out of a highly aqueous diluent or be retained much longer on your C18 column than the parent amide.

  • Solution: Ensure your sample diluent contains at least 50% organic modifier to prevent precipitation. Extend your HPLC run time and employ a gradient that ramps up to 95% organic to elute the strongly retained 2,5-dichloro-4-nitroaniline.

Q3: Is the compound sensitive to light during routine benchtop handling?

  • Causality: Yes. Nitroaromatic compounds are notoriously photolabile. Extended UV exposure can trigger partial reduction of the nitro group or complex intramolecular rearrangements. Furthermore, the primary degradation product (2,5-dichloro-4-nitroaniline) requires storage in a dark place under an inert atmosphere[2].

  • Solution: Use amber volumetric flasks for all standard preparations and utilize low-actinic glassware during prolonged extraction workflows.

Validated Experimental Protocols

Workflow Start API Stock Solution (1 mg/mL in ACN) Split Aliquoting for Stress Conditions Start->Split Acid Acidic Stress 1.0 N HCl, 60°C, 24h Split->Acid Base Alkaline Stress 0.1 N NaOH, RT, 2h Split->Base Ox Oxidative Stress 3% H2O2, RT, 24h Split->Ox Photo Photolytic Stress UV Light, ICH Q1B Split->Photo Neutralize Neutralization & Dilution (to 0.1 mg/mL) Acid->Neutralize Base->Neutralize Ox->Neutralize Photo->Neutralize HPLC HPLC-UV Analysis (Stability-Indicating Method) Neutralize->HPLC

Step-by-step experimental workflow for forced degradation and stability testing.

Protocol 1: Self-Validating Forced Degradation Workflow

Objective: To establish a stability-indicating profile and verify the primary degradation pathways.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10.0 mg of N-(2,5-Dichloro-4-nitrophenyl)acetamide in 10 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock.

  • Hydrolytic Stress (Acid): Mix 1.0 mL of stock with 1.0 mL of 1.0 N HCl. Incubate in a sealed vial at 60°C for 24 hours. Neutralize with 1.0 mL of 1.0 N NaOH.

  • Hydrolytic Stress (Base): Mix 1.0 mL of stock with 1.0 mL of 0.1 N NaOH. Incubate at room temperature for exactly 2 hours (extended exposure will destroy the primary degradant)[3]. Neutralize with 1.0 mL of 0.1 N HCl.

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Self-Validation Control (Critical): Mix 1.0 mL of stock with 1.0 mL of HPLC-grade water. Store at room temperature for 24 hours.

    • Causality: This control proves that any observed degradation in the stressed samples is due to the stressor, not an inherent incompatibility with the aqueous-organic diluent. If this control degrades, the entire assay is invalid.

  • Analysis: Dilute all samples to a nominal concentration of 0.1 mg/mL using Mobile Phase A, and analyze immediately via HPLC-UV.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To chromatographically resolve the parent compound from its hydrolytic and SNAr degradation products.

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Causality: The acidic pH suppresses on-column hydrolysis and sharpens the peak of the basic aniline degradant.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 20% B to 80% B over 15 minutes, hold at 80% B for 5 minutes (to elute the hydrophobic 2,5-dichloro-4-nitroaniline), then re-equilibrate.

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

References
  • US Patent 4151203A. "Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides". Google Patents.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of N-(2,5-Dichloro-4-nitrophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS: 38411-17-5). This compound is a critical intermediate characterized by its dichloro and nitro substituents, widely utilized in the development of antimicrobial pharmaceuticals and agricultural chemicals[1].

As a Senior Application Scientist, I have structured this guide to address the thermodynamic, kinetic, and regioselective challenges inherent in scaling up aromatic nitration and acetylation workflows.

Synthetic Workflow & Process Logic

The scale-up of N-(2,5-Dichloro-4-nitrophenyl)acetamide typically proceeds via the acetylation of 2,5-dichloroaniline to protect the amine, followed by electrophilic aromatic nitration[1]. The acetyl group serves a dual purpose: it prevents the oxidative degradation of the amine during nitration and directs the incoming nitro group primarily to the para position (4-position) relative to the amine, though steric hindrance from the chlorine atoms leads to the formation of isomeric byproducts[2].

G A 2,5-Dichloroaniline (Starting Material) B Acetylation (Ac2O, Base) A->B C 2,5-Dichloroacetanilide (Protected Intermediate) B->C D Nitration (HNO3 / H2SO4, 0-5°C) C->D E Isomer Mixture (4-NO2 & 2-NO2 isomers) D->E F Selective Hydrolysis & Recrystallization E->F G N-(2,5-Dichloro-4-nitrophenyl)acetamide (Target API Intermediate) F->G

Workflow for the scale-up synthesis and isolation of N-(2,5-Dichloro-4-nitrophenyl)acetamide.

Standard Operating Procedures (SOPs)

To ensure a self-validating system, the following protocols include embedded In-Process Controls (IPCs) to verify reaction kinetics and product integrity at each stage.

Protocol A: Acetylation of 2,5-Dichloroaniline

Causality: The amine must be protected prior to nitration to prevent the formation of highly reactive, explosive diazonium salts or oxidative tars in the presence of nitric acid.

  • Preparation: Charge a dry, nitrogen-purged 50 L glass-lined reactor with 2,5-dichloroaniline (1.0 eq) and dichloromethane (DCM) (10 volumes).

  • Base Addition: Add triethylamine (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq). Validation: DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction and ensuring complete conversion.

  • Acylation: Cool the reactor to 0–5 °C. Add acetic anhydride (1.1 eq) dropwise over 2 hours. Maintain the internal temperature below 10 °C to prevent solvent boil-off and side reactions.

  • IPC (Self-Validation): Sample the reaction mixture after 4 hours. Run TLC (Hexanes:EtOAc 7:3) or HPLC. The reaction is deemed complete when the aniline peak is < 0.5% AUC.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize excess acetic acid. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 2,5-dichloroacetanilide.

Protocol B: Regioselective Nitration of 2,5-Dichloroacetanilide

Causality: Nitration is highly exothermic. Precise thermal control is mandatory to prevent thermal runaway and to maximize the yield of the desired 4-nitro isomer over the 2-nitro isomer[2][3].

  • Acidic Dissolution: Dissolve 2,5-dichloroacetanilide (1.0 eq) in concentrated sulfuric acid (H2SO4, 98%) (5 volumes) in a reactor equipped with a high-efficiency cooling jacket[3]. Cool the mixture to -5 °C to 0 °C.

  • Nitrating Mixture Preparation: In a separate vessel, prepare a mixed acid solution of concentrated HNO3 (68%) (1.05 eq) and concentrated H2SO4 (2 volumes). Cool this mixture to 0 °C.

  • Addition: Add the mixed acid dropwise to the acetanilide solution over 3–4 hours. Critical: Maintain the internal temperature strictly below 5 °C. Causality: Temperatures above 5 °C drastically increase the formation of the unwanted 3,6-dichloro-2-nitroacetanilide isomer and risk dinitration[2].

  • Quenching: Once IPC (HPLC) confirms >98% conversion, slowly pour the reaction mixture over crushed ice (20 volumes) under vigorous stirring to precipitate the product.

  • Isolation: Filter the resulting yellow precipitate. Wash extensively with cold water until the filtrate pH is neutral. The crude product is a mixture of the 4-nitro and 2-nitro isomers[2].

Troubleshooting & FAQs

Q1: We are experiencing severe thermal spikes during the addition of the nitrating agent at the 10 kg scale. How can we mitigate this? A: Aromatic nitration is highly exothermic. At scale, batch reactors often lack the surface-area-to-volume ratio required for efficient heat dissipation. Solution: Transition to a continuous flow reactor system or utilize a specialized external heat exchanger loop[3]. If restricted to batch processing, dilute the nitrating acid further with H2SO4, reduce the addition rate by 50%, and ensure the cooling jacket is circulating a specialized heat transfer fluid (e.g., Syltherm) at -15 °C.

Q2: Our post-nitration HPLC analysis shows a 70:30 ratio of the 4-nitro to the 2-nitro isomer (3,6-dichloro-2-nitroacetanilide). How do we isolate the desired N-(2,5-Dichloro-4-nitrophenyl)acetamide? A: The steric bulk of the two chlorine atoms forces a significant portion of the nitronium ions to attack the ortho position relative to the acetamide group[2]. Solution: The most scalable purification method relies on selective alkaline hydrolysis. The 2-nitro isomer and 4-nitro isomer hydrolyze at different rates. By refluxing the crude mixture in a precise ratio of methanol and aqueous sodium hydroxide (e.g., 50% NaOH), you can selectively hydrolyze the mixture, separate the resulting anilines based on solubility, and subsequently re-acetylate the pure 2,5-dichloro-4-nitroaniline to obtain your target compound[1][2].

Q3: During the acetylation of 2,5-dichloro-4-nitroaniline, the reaction stalls at 85% conversion. Adding more acetic anhydride does not help. Why? A: 2,5-Dichloro-4-nitroaniline is an extremely poor nucleophile. The two highly electronegative chlorine atoms and the strong electron-withdrawing nitro group severely deplete the electron density on the amine nitrogen[1]. Solution: Standard base catalysis (like triethylamine) is insufficient. You must force the reaction thermodynamically. Switch the solvent to a higher-boiling polar aprotic solvent (like toluene or chlorobenzene), increase the temperature to 100 °C, and use a stronger acylating agent such as acetyl chloride in the presence of a stoichiometric amount of a stronger base, or utilize a catalytic amount of sulfuric acid to activate the acetic anhydride.

Quantitative Data: Nitration Optimization

The following table summarizes the thermodynamic impact on regioselectivity during the nitration of 2,5-dichloroacetanilide. Controlling these parameters is the primary mechanism for maximizing the yield of the target compound.

Temperature Range (°C)Nitrating SystemYield: 4-Nitro Isomer (%)Yield: 2-Nitro Isomer (%)Observations / Safety Notes
-10 to -5HNO3 / H2SO482%15%Sluggish kinetics; requires extended reaction time.
0 to 5HNO3 / H2SO478%19%Optimal balance of kinetics and regioselectivity.
15 to 20HNO3 / H2SO460%35%Increased isomer formation; minor dinitration observed.
> 25HNO3 / H2SO4< 40%> 45%Critical Risk: High probability of thermal runaway and oxidative cleavage[3].

References

  • Google Patents (US4151203A).Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • Google Patents (CA1160430A).Method of removing heat from exothermic chemical reactions.

Sources

Optimization

Challenges in the nitration step for "N-(2,5-Dichloro-4-nitrophenyl)acetamide" precursors

Technical Support Center: Challenges in the Nitration of N-(2,5-dichlorophenyl)acetamide Welcome to the Technical Support Center for the synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Challenges in the Nitration of N-(2,5-dichlorophenyl)acetamide

Welcome to the Technical Support Center for the synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical nitration step of N-(2,5-dichlorophenyl)acetamide. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of your target compound.

Introduction

The synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide is a crucial process in the development of various pharmaceutical and chemical entities. The precursor, N-(2,5-dichlorophenyl)acetamide, is synthesized by the acetylation of 2,5-dichloroaniline. The subsequent nitration of this precursor is a key step that often presents challenges. This guide will focus on troubleshooting these challenges to improve yield, purity, and safety.

The acetamido group (-NHCOCH3) in N-(2,5-dichlorophenyl)acetamide is an ortho-, para-directing group. Due to the presence of chlorine atoms at positions 2 and 5, the incoming nitro group is directed to the para position (position 4) relative to the acetamido group. This is primarily due to the steric hindrance at the ortho positions.

Troubleshooting Guide

This section addresses common issues encountered during the nitration of N-(2,5-dichlorophenyl)acetamide, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Nitrated Product 1. Incomplete Nitration: Insufficient reaction time, low temperature, or inadequate amount of nitrating agent.[1] 2. Side Reactions: Formation of undesired isomers or byproducts due to poor temperature control. 3. Product Loss During Workup: The product may be partially soluble in the aqueous phase during quenching or washing.[1]1. Optimize Reaction Conditions: Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion. Gradually increase the reaction time or the amount of nitrating agent if necessary. Maintain the recommended temperature throughout the reaction. 2. Strict Temperature Control: Use an ice-salt bath to maintain the temperature between 0-5 °C during the addition of the nitrating mixture.[1] 3. Careful Workup: Ensure complete precipitation by pouring the reaction mixture slowly into a large volume of crushed ice with vigorous stirring. Wash the precipitate with ample cold water to remove residual acid.
Formation of Dark, Tarry Byproducts 1. Oxidation of the Amine: If the acetylation of 2,5-dichloroaniline was incomplete, the free amino group can be oxidized by the strong nitrating mixture.[1] 2. Over-Nitration: Reaction temperature is too high, leading to the formation of dinitrated products or other side reactions.[2]1. Ensure Complete Acetylation: Verify the purity of the starting N-(2,5-dichlorophenyl)acetamide by melting point or spectroscopy before proceeding with nitration. 2. Maintain Low Temperature: The nitration reaction is highly exothermic. Add the nitrating agent dropwise and slowly to maintain a low and stable temperature.[1]
Presence of Multiple Isomers in the Final Product 1. Improper Regiocontrol: While the 4-nitro isomer is the major product, deviations in reaction conditions can lead to the formation of other isomers.1. Adhere to Protocol: Strictly follow the recommended reaction conditions, especially temperature and the order of reagent addition. The directing effect of the acetamido group is most effective under controlled conditions.
Difficulty in Product Purification 1. Contamination with Starting Material: Incomplete nitration can leave unreacted N-(2,5-dichlorophenyl)acetamide in the product mixture. 2. Similar Polarity of Byproducts: Some side products may have similar polarities to the desired product, making separation by simple recrystallization challenging.1. Monitor Reaction Completion: Use TLC to confirm the absence of starting material before workup. 2. Advanced Purification Techniques: If recrystallization is insufficient, consider column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) to separate the desired product from impurities. HPLC can also be used for analytical and preparative separations.[3]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the acetylation step before nitration?

A1: The acetylation of 2,5-dichloroaniline to form N-(2,5-dichlorophenyl)acetamide serves to protect the amino group.[4] The acetyl group moderates the activating effect of the amino group, preventing oxidation and controlling the regioselectivity of the subsequent nitration step, primarily directing the nitro group to the para position.[4]

Q2: Why is a mixture of concentrated nitric acid and sulfuric acid used as the nitrating agent?

A2: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active species in electrophilic aromatic substitution.[5]

Q3: What is the significance of maintaining a low temperature during the nitration reaction?

A3: Maintaining a low temperature (typically 0-5 °C) is critical for several reasons:

  • To control the exothermic reaction: Nitration is a highly exothermic process, and low temperatures prevent the reaction from becoming uncontrollable.[1]

  • To minimize side reactions: Higher temperatures can lead to the formation of undesired byproducts, such as dinitrated compounds and oxidation products.[1]

  • To ensure regioselectivity: Low temperatures favor the formation of the desired 4-nitro isomer.

Q4: How can I monitor the progress of the nitration reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and any byproducts. The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What are the safety precautions I should take during this experiment?

A5: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction can be vigorous; therefore, it is crucial to add the nitrating agent slowly and maintain strict temperature control. In case of skin contact, wash immediately with copious amounts of water. Have a neutralization solution (e.g., sodium bicarbonate) readily available. The reaction can also produce toxic nitrogen dioxide gas, so proper ventilation is essential.[6][7]

Experimental Protocols

Protocol 1: Synthesis of N-(2,5-dichlorophenyl)acetamide (Precursor)

This protocol describes the acetylation of 2,5-dichloroaniline.

Materials:

  • 2,5-dichloroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve 2,5-dichloroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Gently warm the mixture on a water bath for 30-45 minutes.

  • Pour the warm mixture into a beaker containing ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid N-(2,5-dichlorophenyl)acetamide by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure crystals.

  • Dry the purified product completely before proceeding to the nitration step.

Protocol 2: Nitration of N-(2,5-dichlorophenyl)acetamide

This protocol details the nitration of the precursor to yield N-(2,5-Dichloro-4-nitrophenyl)acetamide.

Materials:

  • N-(2,5-dichlorophenyl)acetamide

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Cold water

Procedure:

  • In a clean, dry flask, carefully add N-(2,5-dichlorophenyl)acetamide to concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of N-(2,5-dichlorophenyl)acetamide over 30-60 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A yellow solid, N-(2,5-Dichloro-4-nitrophenyl)acetamide, will precipitate.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.

Visual Diagrams

Nitration_Workflow cluster_precursor Precursor Synthesis cluster_nitration Nitration Step cluster_purification Purification Aniline 2,5-Dichloroaniline Acetylation Acetylation (Acetic Anhydride, Glacial Acetic Acid) Aniline->Acetylation Precursor N-(2,5-dichlorophenyl)acetamide Acetylation->Precursor Nitration Nitration (0-5 °C) Precursor->Nitration Nitrating_Mix Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Nitrating_Mix->Nitration Product N-(2,5-Dichloro-4- nitrophenyl)acetamide Nitration->Product Quenching Quenching (Ice Water) Product->Quenching Filtration Vacuum Filtration Quenching->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Workflow for the synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield or Impure Product Temp High Temperature Start->Temp Time Incomplete Reaction Start->Time Starting_Material Impure Starting Material Start->Starting_Material Workup Poor Workup Start->Workup Control_Temp Improve Temperature Control Temp->Control_Temp Monitor_TLC Monitor with TLC Time->Monitor_TLC Purify_Start Purify Precursor Starting_Material->Purify_Start Optimize_Workup Optimize Workup/Purification Workup->Optimize_Workup

Caption: Troubleshooting logic for nitration challenges.

References

  • A process for the preparation of 2-nitro-4,5- dichloroacetanilide. (2018). Google Patents.
  • Gowda, B. T., et al. (2007). 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4269.
  • SIELC Technologies. (2018). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (2020). Google Patents.
  • Bashir, S., et al. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Libyan Journal of Science & Technology, 12(1), 1-8.
  • PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com. Retrieved from [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Pawar, S. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 249-253.
  • PubChemLite. (n.d.). N-(2,5-dichloro-4-nitrophenyl)acetamide (C8H6Cl2N2O3). PubChemLite. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). N-(2,5-DICHLOROPHENYL)ACETAMIDE | CAS 2621-62-7. Matrix Fine Chemicals. Retrieved from [Link]

  • Preparation method of 5-chiorine-2-nitroaniline. (2011). Google Patents.
  • PubChem. (n.d.). Acetamide, N-(2,5-dichloro-4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chakraborty, A. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. International Journal of Pharmaceutical Sciences, 2(9), 1550-1564.
  • Reddit. (2023). Di-nitration troubleshooting. r/Chempros. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • NIST. (n.d.). 2',5'-Dichloro-4'-nitroacetanilide. NIST WebBook. Retrieved from [Link]

  • Application of a green nitrating agent N2O5-HNO3in 2, 5-dichloronitrobenzene nitration. (2012). Google Patents.
  • Method for enhancing nitration reaction rate of 2,5-dichloronitrobenzene. (2014). Google Patents.
  • ResearchGate. (2023). Nitration of Acetanilide. ResearchGate. Retrieved from [Link]

  • Cadogan, J. I. G., Harger, M. J. P., & Sharp, J. T. (1971). Acylarylnitrosamines. Part III. Decomposition of 2,5-di-(N-nitrosoacetamido)-1,4-di-t-butylbenzene and related compounds. Journal of the Chemical Society B: Physical Organic, 602-607.
  • Scribd. (n.d.). Nitration of Acetanilide: Lab Report. Scribd. Retrieved from [Link]

  • CHEM261 Nitration of Acetanilide Followup 162. (2017, February 9). YouTube. Retrieved from [Link]

  • Process for preparation of triclabendazole. (2013). Google Patents.
  • Process for nitrating anilides. (1981). Google Patents.
  • Process for preparing 2,5-dichloro-3-nitrobenzoic acid. (1984). Google Patents.
  • ResearchGate. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. ResearchGate. Retrieved from [Link]

  • Jourd'heuil, D., et al. (2003). Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide. Proceedings of the National Academy of Sciences, 100(23), 13172-13177.

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Reference Data & Comparative Studies

Validation

"N-(2,5-Dichloro-4-nitrophenyl)acetamide" vs. other dichloronitrophenylacetamide isomers

Comprehensive Isomeric Profiling: N-(2,5-Dichloro-4-nitrophenyl)acetamide vs. Structural Analogues in Agrochemical and Pharmaceutical Synthesis As a Senior Application Scientist specializing in synthetic route optimizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Isomeric Profiling: N-(2,5-Dichloro-4-nitrophenyl)acetamide vs. Structural Analogues in Agrochemical and Pharmaceutical Synthesis

As a Senior Application Scientist specializing in synthetic route optimization, I frequently encounter the challenge of managing regioselectivity in highly functionalized aromatic systems. One such critical node is N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS: 38411-17-5)[1]. This compound, characterized by its unique arrangement of electron-withdrawing (chloro, nitro) and electron-donating (acetamido) groups, is a highly sought-after intermediate for developing novel antimicrobials and specialized dyes[1][2].

However, during process development, we must objectively compare its reactivity and synthesis workflows against its structural isomers—namely N-(2,4-dichloro-5-nitrophenyl)acetamide (a vital precursor for the herbicide sulfentrazone)[3] and N-(3,6-dichloro-2-nitrophenyl)acetamide (a sterically hindered nitration byproduct)[4]. Understanding the causality behind their divergent chemical behaviors is essential for designing high-yield, scalable manufacturing protocols.

Physicochemical and Structural Comparison

The position of the nitro and chloro substituents relative to the acetamido group dictates not only the downstream biological activity but also the fundamental chemical stability of the molecule. Table 1 summarizes the core differences between these isomers.

Table 1: Structural and Application Profiling of Dichloronitrophenylacetamide Isomers

PropertyN-(2,5-Dichloro-4-nitrophenyl)acetamideN-(2,4-Dichloro-5-nitrophenyl)acetamideN-(3,6-Dichloro-2-nitrophenyl)acetamide
CAS Number 38411-17-5N/A (Transient Intermediate)N/A (Reaction Byproduct)
Molecular Formula C8H6Cl2N2O3C8H6Cl2N2O3C8H6Cl2N2O3
Molecular Weight 249.05 g/mol 249.05 g/mol 249.05 g/mol
Nitro Position Para to AcetamidoMeta to AcetamidoOrtho to Acetamido
Steric Environment Low HindranceLow HindranceHigh Hindrance (Blocked by Cl and NO2)
Primary Application Antimicrobials, Dye IntermediatesSulfentrazone (Herbicide) SynthesisSynthetic Byproduct to be purged

Synthetic Workflows & Regioselective Nitration

The synthesis of these compounds relies on the electrophilic aromatic nitration of dichloroacetanilides. The acetamido group is a strong ortho/para director. In the case of 2,5-dichloroacetanilide, nitration predominantly occurs at the para position (C4) due to lower steric hindrance, yielding the target N-(2,5-dichloro-4-nitrophenyl)acetamide. Nitration at the ortho position (C6) is sterically suppressed but still occurs as a minor kinetic pathway, yielding the 3,6-dichloro-2-nitro isomer[4].

G A 2,5-Dichloroacetanilide (Starting Material) B Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution A->B C N-(2,5-Dichloro-4-nitrophenyl)acetamide (Major Product - Para to NHAc) B->C Low Steric Hindrance D N-(3,6-Dichloro-2-nitrophenyl)acetamide (Minor Product - Ortho to NHAc) B->D High Steric Hindrance

Electrophilic nitration pathways of 2,5-dichloroacetanilide showing regioselective divergence.
Protocol 1: Regioselective Synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide

Causality Focus: Temperature control is the most critical parameter here. Elevated temperatures provide the kinetic energy required to overcome the steric activation barrier for ortho-nitration (increasing byproduct formation) and can trigger premature acid-catalyzed hydrolysis of the amide bond.

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.1 mol of 2,5-dichloroacetanilide in 50 mL of concentrated sulfuric acid (H₂SO₄) in a jacketed reactor cooled to 0°C. Reasoning: H₂SO₄ acts as both the solvent and the catalyst to generate the active nitronium ion (NO₂⁺).

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (HNO₃, 0.105 mol) and H₂SO₄. Add this mixture dropwise to the reactor over 45 minutes, strictly maintaining the internal temperature between 0°C and 5°C.

  • Incubation: Stir the reaction mixture for 2 hours at 5°C.

  • Quenching: Pour the mixture slowly over 300 g of crushed ice under vigorous stirring. The crude product (a mixture of the 4-nitro major and 2-nitro minor isomers) will precipitate as a solid.

  • Recovery: Filter the precipitate under a vacuum and wash extensively with cold deionized water until the filtrate reaches a neutral pH.

Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:3) mobile phase. The complete disappearance of the starting material spot validates the end of the nitration phase. Furthermore, the absence of a primary amine peak in the crude IR spectrum (around 3300-3500 cm⁻¹) confirms that the low-temperature control successfully prevented premature amide hydrolysis.

Downstream Reactivity: Exploiting Steric Hindrance

Once the isomeric mixture is obtained, separating the valuable N-(2,5-dichloro-4-nitrophenyl)acetamide from the N-(3,6-dichloro-2-nitrophenyl)acetamide byproduct is required. We can exploit the severe steric crowding of the minor isomer to achieve a highly selective alkaline hydrolysis[4].

The acetamido group in the 3,6-dichloro-2-nitro isomer is flanked by an ortho-nitro group and an ortho-chlorine atom. This steric bulk physically blocks the hydroxide nucleophile from attacking the carbonyl carbon. The 4-nitro isomer lacks this crowding and hydrolyzes rapidly.

G Mix Isomeric Mixture (4-Nitro & 2-Nitro Acetamides) Hyd Alkaline Hydrolysis (KOH / Methanol, Reflux) Mix->Hyd Sep Filtration / Separation Hyd->Sep Differential Reactivity Aniline 2,5-Dichloro-4-nitroaniline (Hydrolyzed Product) Sep->Aniline Precipitates Amide 3,6-Dichloro-2-nitroacetanilide (Unreacted - Sterically Blocked) Sep->Amide Remains in Filtrate

Steric-driven selective alkaline hydrolysis of mixed dichloronitrophenylacetamide isomers.
Protocol 2: Selective Alkaline Hydrolysis for Isomer Purification

Causality Focus: Utilizing a biphasic methanolic/aqueous hydroxide system ensures that the hydrophobic organic substrates remain partially solvated while exposing them to the hydrolyzing agent.

Step-by-Step Methodology:

  • Suspension: Suspend 0.05 mol of the water-wet isomeric mixture in 20 mL of methanol[4].

  • Base Addition: Prepare a hydrolyzing solution consisting of 88 g potassium hydroxide (KOH) dissolved in 63 mL of water, and add sufficient methanol to bring the total base solution volume to 250 mL[4]. Add 20 mL of this KOH solution to the suspension.

  • Reflux: Heat the mixture to reflux on a steam bath for exactly 15 minutes.

  • Precipitation: Dilute the hot reaction mixture with 50 mL of hot water and maintain heating for an additional 15 minutes[4].

  • Isolation: Cool the flask to room temperature. The selectively hydrolyzed product, 2,5-dichloro-4-nitroaniline, will precipitate out of the solution. Filter and dry the product. The sterically hindered 3,6-dichloro-2-nitroacetanilide remains unreacted in the filtrate.

Self-Validation System: The successful selective hydrolysis is confirmed by analyzing the dried precipitate via ¹H NMR. The complete disappearance of the acetyl methyl singlet (typically around δ 2.2 ppm) in the precipitate confirms 100% conversion to 2,5-dichloro-4-nitroaniline.

Application Divergence

Following purification, the chemical journey of these isomers diverges completely. The newly formed 2,5-dichloro-4-nitroaniline is primed for Nucleophilic Aromatic Substitution (SNAr) at the chlorine positions, heavily activated by the para-nitro group. Conversely, the related isomer N-(2,4-dichloro-5-nitrophenyl)acetamide is typically subjected to nitro-group reduction (using iron/HCl) to yield an amine, which is subsequently diazotized and converted into a hydrazine intermediate for the commercial synthesis of the herbicide sulfentrazone[3].

References

  • [1] Smolecule. "Buy N-(2,5-Dichloro-4-nitrophenyl)acetamide | 38411-17-5". Source: Smolecule Chemical Database. 1

  • [2] CAS Common Chemistry. "N-(2,5-Dichloro-4-nitrophenyl)acetamide". Source: American Chemical Society.2

  • [4] Google Patents (US4151203A). "Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides". Source: United States Patent and Trademark Office. 4

  • [3] Google Patents (CN114149375A). "Intermediate for synthesizing sulfentrazone and method for synthesizing the same". Source: China National Intellectual Property Administration.3

Sources

Comparative

Comparative Analysis of the Biological Activity of N-(2,5-Dichloro-4-nitrophenyl)acetamide Derivatives: A Technical Guide

As drug development pivots toward overcoming antimicrobial resistance and metabolic dysregulation, halogenated nitroaromatic compounds have re-emerged as highly versatile scaffolds. N-(2,5-Dichloro-4-nitrophenyl)acetamid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward overcoming antimicrobial resistance and metabolic dysregulation, halogenated nitroaromatic compounds have re-emerged as highly versatile scaffolds. N-(2,5-Dichloro-4-nitrophenyl)acetamide (DCNPA) is a synthetic precursor and active pharmacophore characterized by its unique arrangement of two chlorine atoms and a nitro group on a phenyl ring[1]. This specific configuration creates a highly electrophilic center and significantly increases lipophilicity, driving its biological activity against bacterial strains and fungi[1].

This guide provides a comprehensive comparative analysis of DCNPA derivatives against established clinical alternatives within the same structural families—namely, Chloramphenicol (a dichloro-acetamide/nitroaromatic ribosomal inhibitor) and Niclosamide (a chloronitrophenyl mitochondrial uncoupler).

Structural & Mechanistic Causality

The biological efficacy of DCNPA derivatives is not coincidental; it is strictly dictated by their physicochemical properties.

  • The Electron-Withdrawing Effect: The nitro (-NO₂) and dichloro (-Cl) substitutions exert a strong inductive and resonance electron-withdrawing effect. This increases the acidity of the acetamide proton and creates an electron-deficient aromatic ring, facilitating nucleophilic interactions with biological targets[1].

  • Lipophilicity and Membrane Penetration: The halogenation significantly increases the partition coefficient (LogP). This allows DCNPA derivatives to passively diffuse across lipid bilayers, a prerequisite for targeting intracellular machinery such as the bacterial ribosome or the inner mitochondrial membrane.

Comparative Mechanistic Pathways

To understand the potential of DCNPA derivatives, we must benchmark them against structurally homologous drugs:

  • Chloramphenicol (Ribosomal Inhibition): Shares the nitroaromatic and dichloro-functional groups. It binds to the A-site crevice of the 50S ribosomal subunit, where its nitrobenzyl ring forms a π-stacking interaction with the 23S rRNA, sterically hindering the incoming aminoacyl-tRNA and arresting protein synthesis[2][3].

  • Niclosamide (Mitochondrial Uncoupling): Shares the chloronitrophenyl moiety. It acts as a lipophilic protonophore, translocating protons across the inner mitochondrial membrane. This dissipates the proton gradient, uncoupling oxidative phosphorylation from ATP synthesis and triggering metabolic starvation[4][5].

Mechanism DCNPA DCNPA Derivatives (Dichloro-nitro-aromatic) Membrane Lipid Bilayer Penetration (High LogP) DCNPA->Membrane Passive Diffusion Ribosome 50S Ribosomal Subunit (Chloramphenicol-like) Membrane->Ribosome Pathway A Mitochondria Inner Mitochondrial Membrane (Niclosamide-like Uncoupling) Membrane->Mitochondria Pathway B ProteinInhibition Protein Synthesis Arrest Ribosome->ProteinInhibition A-site Blockade ATPD ATPD Mitochondria->ATPD Death Cellular Apoptosis / Arrest ProteinInhibition->Death depletion Protonophore Activity depletion->Death

Mechanistic pathways of DCNPA derivatives compared to structural homologs.

Quantitative Data Presentation

When evaluating new DCNPA derivatives, benchmarking their physicochemical and in vitro performance against standard agents is critical for hit-to-lead optimization.

Compound ClassPrimary TargetMechanism of ActionLogP (Approx.)Antimicrobial SpectrumMammalian Cytotoxicity Risk
DCNPA Derivatives Pleiotropic (Ribosome / Membrane)Nucleophilic interaction / Membrane disruption2.5 - 3.5Gram-positive & FungiModerate (Dose-dependent)
Chloramphenicol 50S Ribosomal SubunitPeptide bond formation inhibition1.14Broad-spectrumLow (Bone marrow suppression rare)
Niclosamide Inner Mitochondrial MembraneProtonophore / OxPhos Uncoupling4.48Anthelmintic / AntibacterialHigh (Narrow therapeutic window)

Self-Validating Experimental Protocols

To accurately assess the biological activity of DCNPA derivatives, assays must be designed to prevent false positives caused by the compounds' high lipophilicity and potential to precipitate in aqueous media.

Protocol 1: Resazurin-Based Broth Microdilution (MIC Assay)

Standard OD600 optical density readings are unreliable for highly lipophilic DCNPA derivatives, as compound precipitation scatters light, mimicking bacterial growth. We utilize a resazurin reduction assay to ensure self-validation.

  • Causality: Resazurin (blue/non-fluorescent) acts as an electron acceptor. Metabolically active bacteria reduce it to resorufin (pink/highly fluorescent). If a DCNPA derivative precipitates but successfully kills the bacteria, the well remains blue, preventing a false-negative efficacy reading.

  • Step-by-Step:

    • Prepare a 2-fold serial dilution of the DCNPA derivative (0.5 to 256 µg/mL) in 96-well plates using cation-adjusted Mueller-Hinton broth containing 1% DMSO to maintain compound solubility.

    • Inoculate wells with the target strain (e.g., S. aureus) to a final concentration of 5×105 CFU/mL.

    • Include self-validating controls: Vehicle control (1% DMSO, to ensure solvent isn't killing cells), Positive control (Chloramphenicol), and Sterility blank.

    • Incubate at 37°C for 18 hours.

    • Add 10 µL of 0.015% resazurin solution to all wells. Incubate for 2 hours in the dark.

    • Read fluorescence (Ex: 560 nm / Em: 590 nm). The MIC is the lowest concentration preventing the blue-to-pink color shift.

Protocol 2: Seahorse XF Cell Mito Stress Test (Uncoupling Assay)

Because DCNPA shares the chloronitrophenyl structure with Niclosamide, derivatives must be screened for unintended mitochondrial uncoupling[6].

  • Causality: True uncouplers dissipate the mitochondrial proton gradient. To compensate, the electron transport chain (ETC) accelerates, consuming massive amounts of oxygen. By measuring the Oxygen Consumption Rate (OCR) before and after adding ATP synthase inhibitors, we can definitively identify protonophore activity.

  • Step-by-Step:

    • Seed HepG2 cells in a Seahorse XF96 microplate and incubate overnight.

    • Wash and replace media with unbuffered XF assay media. Obtain baseline OCR readings.

    • Injection A (Oligomycin, 1 µM): Inhibits ATP synthase. OCR should drop as normal respiration halts.

    • Injection B (DCNPA Derivative, 1-10 µM): If the derivative is an uncoupler, OCR will rapidly spike as the ETC attempts to restore the dissipated gradient without ATP synthase.

    • Injection C (Antimycin A / Rotenone): Shuts down the ETC entirely to measure non-mitochondrial oxygen consumption.

Workflow Synthesis Derivative Synthesis (Nucleophilic Substitution) MIC Resazurin MIC Assay (Antimicrobial Screen) Synthesis->MIC Step 1 Seahorse Seahorse XF Assay (OCR Measurement) MIC->Seahorse Active Hits Tox Cytotoxicity Profiling (HepG2 Cells) Seahorse->Tox Uncouplers Lead Lead Selection (Therapeutic Index > 10) Tox->Lead Step 4

High-throughput screening workflow for evaluating novel DCNPA derivatives.

References

  • Buy N-(2,5-Dichloro-4-nitrophenyl)acetamide | 38411-17-5 - Smolecule. Smolecule.com.
  • Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design.
  • Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome.
  • Niclosamide: Beyond an antihelminthic drug.
  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity.

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of N-(2,5-Dichloro-4-nitrophenyl)acetamide

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity. This guide provides an in-depth, comparative an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques for the structural validation of N-(2,5-Dichloro-4-nitrophenyl)acetamide, a substituted nitroaromatic compound.[1][2] By delving into the causality behind experimental choices and presenting supporting data, we aim to equip you with the insights necessary for robust structural elucidation.

The core of chemical research and drug development relies on the precise characterization of synthesized compounds.[3][4] Spectroscopic methods are paramount in this process, each offering a unique perspective on the molecular architecture.[5] This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to affirm the structure of our target compound.

The Target Molecule: N-(2,5-Dichloro-4-nitrophenyl)acetamide

Before delving into the spectroscopic analysis, it is crucial to understand the structural features of N-(2,5-Dichloro-4-nitrophenyl)acetamide. This compound, with the molecular formula C₈H₆Cl₂N₂O₃, possesses a molecular weight of approximately 249.05 g/mol .[1][2][6] Its structure comprises a dichlorinated and nitrated phenyl ring attached to an acetamide group. These features will give rise to characteristic signals in the various spectra we will examine.

A Multi-faceted Approach to Structural Validation

A single spectroscopic technique rarely provides sufficient evidence for complete structural confirmation. A synergistic approach, leveraging the complementary information from different methods, is essential for a definitive assignment.[3] The following workflow illustrates a typical process for structural elucidation.

Caption: A typical workflow for the spectroscopic validation of a chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.[3][7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of N-(2,5-Dichloro-4-nitrophenyl)acetamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8] Ensure the sample is fully dissolved to obtain high-quality spectra.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

¹H NMR: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers, and their neighboring protons.[9][10]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.5Singlet1HAromatic H
~ 7.8Singlet1HAromatic H
~ 2.3Singlet3H-C(=O)CH₃
~ 9.5Broad Singlet1H-NH

Causality Behind Assignments:

  • Aromatic Protons (8.5 and 7.8 ppm): Protons on an aromatic ring are significantly deshielded and appear at high chemical shifts (downfield).[11] The presence of electron-withdrawing nitro and chloro groups further deshields these protons. The two aromatic protons are in different electronic environments, hence they appear as two distinct singlets.

  • Acetamido Methyl Protons (2.3 ppm): The methyl protons of the acetamide group are in a relatively shielded environment and appear upfield.[12] This signal is a singlet as there are no adjacent protons to cause splitting.

  • Amide Proton (9.5 ppm): The amide proton is typically broad due to quadrupole broadening and chemical exchange. Its chemical shift can be variable and concentration-dependent.

¹³C NMR: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 169Carbonyl C (-C=O)
~ 145Aromatic C-NO₂
~ 138Aromatic C-NH
~ 132Aromatic C-Cl
~ 128Aromatic C-Cl
~ 125Aromatic CH
~ 120Aromatic CH
~ 25Methyl C (-CH₃)

Causality Behind Assignments:

  • Carbonyl Carbon (169 ppm): The carbon of the carbonyl group is highly deshielded and appears significantly downfield.[13]

  • Aromatic Carbons (120-145 ppm): Carbons within the aromatic ring resonate in this characteristic region.[13] Carbons attached to electronegative groups like the nitro, chloro, and amino functionalities are shifted further downfield.

  • Methyl Carbon (25 ppm): The aliphatic methyl carbon is the most shielded carbon and appears at the lowest chemical shift (upfield).[14]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence or absence of specific functional groups based on their characteristic vibrational frequencies.[3][15]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid N-(2,5-Dichloro-4-nitrophenyl)acetamide sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be taken and automatically subtracted from the sample spectrum.[3]

Interpreting the IR Spectrum
Frequency (cm⁻¹) Vibration Functional Group
~ 3300N-H stretchAmide
~ 3100C-H stretchAromatic
~ 1680C=O stretchAmide (Amide I band)
~ 1580, 1480C=C stretchAromatic ring
~ 1520, 1340N-O asymmetric & symmetric stretchNitro group
~ 830C-Cl stretchAryl halide

Causality Behind Assignments:

  • N-H and C=O Stretches: The presence of strong absorption bands around 3300 cm⁻¹ and 1680 cm⁻¹ are highly indicative of a secondary amide functionality.

  • Aromatic C-H and C=C Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while the peaks in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring itself.[16][17][18]

  • Nitro Group Stretches: The two strong bands around 1520 cm⁻¹ and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of a nitro group, respectively.[19]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[20][21]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[20]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Analyzing the Mass Spectrum
m/z Proposed Fragment Significance
248/250/252[M]⁺Molecular ion peak cluster, showing the isotopic pattern for two chlorine atoms.
206/208[M - C₂H₂O]⁺Loss of ketene from the molecular ion.
160/162[M - C₂H₂O - NO₂]⁺Subsequent loss of a nitro group.
43[CH₃CO]⁺Acylium ion, a common fragment for acetamides.

Causality Behind Fragmentation:

  • Molecular Ion: The appearance of a cluster of peaks at m/z 248, 250, and 252 with a characteristic intensity ratio confirms the presence of two chlorine atoms and provides the molecular weight of the compound.

  • Loss of Ketene: A common fragmentation pathway for N-arylacetamides is the loss of a neutral ketene molecule (CH₂=C=O).

  • Loss of Nitro Group: Aromatic nitro compounds often exhibit fragmentation through the loss of the nitro group (NO₂).[19][22]

  • Acylium Ion: The base peak at m/z 43 is characteristic of the stable acetyl cation.

Comparative Analysis: Distinguishing from a Structural Isomer

To highlight the specificity of these spectroscopic techniques, let's consider a structural isomer, N-(3,4-Dichloro-2-nitrophenyl)acetamide .

Technique N-(2,5-Dichloro-4-nitrophenyl)acetamide N-(3,4-Dichloro-2-nitrophenyl)acetamide (Predicted) Key Differentiator
¹H NMR Two singlets for aromatic protons.Two doublets for aromatic protons due to ortho-coupling.The splitting pattern of the aromatic protons would be distinctly different due to their adjacent positions in the isomer.
¹³C NMR A specific set of chemical shifts for the aromatic carbons.A different set of chemical shifts for the aromatic carbons due to the altered substitution pattern.The electronic environment of each carbon is unique to the isomer, leading to a different "fingerprint" in the ¹³C NMR spectrum.
IR Largely similar due to the presence of the same functional groups.Largely similar.IR spectroscopy is less effective at distinguishing between positional isomers.
MS A specific fragmentation pattern.While the molecular ion would be the same, the relative abundances of fragment ions may differ due to steric and electronic effects of the substituent positions.Subtle differences in fragment ion intensities might be observable.

This comparative analysis underscores the power of NMR spectroscopy, particularly ¹H NMR, in distinguishing between closely related isomers.

Conclusion

The structural validation of N-(2,5-Dichloro-4-nitrophenyl)acetamide is robustly achieved through the combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle, and together they allow for an unambiguous confirmation of the compound's identity. This guide has demonstrated not only the interpretation of the spectroscopic data but also the underlying principles that govern the observed signals and fragmentation patterns. For the discerning scientist, a thorough and multi-faceted spectroscopic analysis is the gold standard for chemical structure validation.

References

  • U.S. Environmental Protection Agency. (2023, November 1). Acetamide, N-(2,5-dichloro-4-nitrophenyl)- - Substance Details. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Chem-Station. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Chemguide. (2016, March 15). High resolution nuclear magnetic resonance (nmr) spectra. Retrieved from [Link]

  • CAS. (n.d.). N-(2,5-Dichloro-4-nitrophenyl)acetamide. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(2,5-dichloro-4-nitrophenyl)-. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2,5-dichloro-4-nitrophenyl)acetamide. Retrieved from [Link]

  • PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • CLaME. (n.d.). Spectroscopic Methods In Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 2',5'-Dichloro-4'-nitroacetanilide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR handout. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

  • EBSCO. (n.d.). Spectroscopic Analysis | Chemistry | Research Starters. Retrieved from [Link]

  • AZoOptics. (2023, July 20). What Spectroscopy Techniques are Most Useful in Forensics?. Retrieved from [Link]

  • Engineered Science Publisher. (2024, June 29). A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. Retrieved from [Link]

  • Molport. (n.d.). N-(2,4-dichloro-5-nitrophenyl)acetamide. Retrieved from [Link]

  • SIELC. (2018, February 17). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. Retrieved from [Link]

  • ResearchGate. (2025, October 28). (PDF) Biological and Physical Sciences An International Peer Review E-3 Journal of Sciences Available online atwww.jcbsc.org Section A: Chemical Sciences CODEN (USA): JCBPAT Research Article 43 JCBPS; Section A. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). a: Mass spectrum N-(4-nitrophenyl) acetamide. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. Retrieved from [Link]

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Comparative

Comparative Guide: N-(2,5-Dichloro-4-nitrophenyl)acetamide vs. Traditional Nitrated Reagents in Advanced Synthesis

Executive Summary In the development of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced dyes, nitrated aromatic reagents serve as foundational building blocks [4]. Historically, unprotected...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced dyes, nitrated aromatic reagents serve as foundational building blocks [4]. Historically, unprotected anilines such as 2,5-Dichloro-4-nitroaniline (DCPNA) [2] have been utilized for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. However, the inherent reactivity of the free amine group often compromises chemoselectivity, leading to complex purification bottlenecks.

N-(2,5-Dichloro-4-nitrophenyl)acetamide (NDNA) [1] emerges as a superior, pre-protected alternative. By masking the reactive amine with an acetyl group, NDNA provides researchers with precise control over regioselectivity, significantly boosting downstream yields and streamlining isolation protocols. This guide objectively compares NDNA against traditional alternatives and provides a self-validating experimental framework for its application.

Mechanistic Causality: The Advantage of N-Acetylation

The performance gap between NDNA and unprotected reagents like DCPNA is rooted in fundamental electronic and steric principles:

  • Suppression of Competing Nucleophilicity: In unprotected DCPNA, the free −NH2​ group acts as a potent nucleophile. When exposed to exogenous nucleophiles (e.g., secondary amines or alkoxides) during SNAr reactions, the aniline nitrogen competes for the electrophilic centers, resulting in unwanted N-alkylation or polymerization.

  • Electronic Modulation via Acetylation: In NDNA, the acetyl group delocalizes the nitrogen’s lone pair into the adjacent carbonyl π -system. This electronic dampening effectively neutralizes the amine's nucleophilicity. Consequently, exogenous nucleophiles are forced to react exclusively at the activated C−Cl bonds on the aromatic ring [1].

  • Reversible Protection: The acetyl group is highly stable under the mildly basic or neutral conditions typical of SNAr reactions, yet it can be rapidly and cleanly cleaved via alkaline hydrolysis once the desired substitution is achieved [3].

Quantitative Performance Comparison

The following table synthesizes the performance metrics of NDNA against two common alternatives: the unprotected DCPNA and the highly reactive, non-aminated 2,4-Dinitrochlorobenzene (DNCB).

ParameterN-(2,5-Dichloro-4-nitrophenyl)acetamide (NDNA)2,5-Dichloro-4-nitroaniline (DCPNA)2,4-Dinitrochlorobenzene (DNCB)
CAS Number 38411-17-56627-34-597-00-7
Amine Status Protected (Acetylated)Unprotected (Free −NH2​ )N/A (No amine group)
Electronic Profile Deactivated amine, highly activated ringCompeting nucleophilic amineExtremely activated ring
SNAr Chemoselectivity High (Reactions localized to C−Cl bonds)Poor (High risk of N-alkylation)Moderate (Multiple reactive sites)
Oxidative Stability Excellent (Resists ambient oxidation)Moderate (Prone to degradation)High
Typical Target Yield >85% (Post-deprotection)<60% (Due to side reactions)Variable

Visualizing the Synthetic Logic

The following diagram illustrates the divergent reaction pathways when subjecting both NDNA and DCPNA to identical SNAr conditions.

G cluster_0 Workflow A: N-(2,5-Dichloro-4-nitrophenyl)acetamide (NDNA) cluster_1 Workflow B: 2,5-Dichloro-4-nitroaniline (DCPNA) A1 NDNA Reagent (Acetylated Amine) A2 SNAr Reaction (Morpholine, Base) A1->A2 Controlled Substitution A3 Alkaline Hydrolysis (NaOH / MeOH) A2->A3 Intermediate Isolation A4 High-Yield Target (Single Isomer) A3->A4 Deprotection B1 DCPNA Reagent (Free Amine) B2 SNAr Reaction (Morpholine, Base) B1->B2 Competing Nucleophiles B3 Mixed Products (N-Alkylation / Oxidation) B2->B3 Uncontrolled Reaction

Reaction pathway comparison: Acetylated NDNA vs. unprotected DCPNA in SNAr workflows.

Self-Validating Experimental Protocol: Regioselective SNAr Workflow

To objectively demonstrate the superior chemoselectivity of NDNA, the following protocol outlines a model SNAr reaction using a secondary amine (morpholine), followed by an integrated validation checkpoint and subsequent deprotection.

Materials Required:
  • N-(2,5-Dichloro-4-nitrophenyl)acetamide (NDNA)[1]

  • Morpholine (Nucleophile)

  • Potassium carbonate ( K2​CO3​ , mild base)

  • N,N-Dimethylformamide (DMF, polar aprotic solvent)

  • 50% Aqueous Sodium Hydroxide ( NaOH ) and Methanol ( MeOH ) [3]

Step-by-Step Methodology:

Step 1: Reaction Setup Dissolve 10 mmol of NDNA in 20 mL of anhydrous DMF in a round-bottom flask. Causality: DMF is a polar aprotic solvent that stabilizes the transient Meisenheimer complex intermediate during the SNAr mechanism, significantly accelerating the reaction rate without participating in hydrogen bonding.

Step 2: Nucleophilic Addition Add 12 mmol of morpholine and 15 mmol of K2​CO3​ to the solution. Causality: K2​CO3​ is deliberately chosen over stronger bases (such as NaOH or KOH ) at this stage. Its mild basicity is sufficient to scavenge the HCl byproduct generated during substitution, but it is too weak to cause premature cleavage of the acetyl protecting group [4].

Step 3: Thermal Activation Heat the reaction mixture to 80°C for 5 hours under a continuous nitrogen atmosphere.

Step 4: Self-Validating System Checkpoint Before proceeding to deprotection, withdraw a 50 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

  • Validation Criteria: The chromatogram must show the complete disappearance of the NDNA starting material and the emergence of a single major peak corresponding to the acetylated SNAr product [M+H]+ .

  • Scientific Integrity: The absence of secondary mass peaks validates the acetyl group's protective efficacy. If this protocol were attempted with unprotected DCPNA, the LC-MS would reveal a complex, multi-peak mixture of poly-alkylated masses, immediately invalidating the batch.

Step 5: Alkaline Hydrolysis (Deprotection) Once the SNAr intermediate is validated, add 10 mL of MeOH and 5 mL of 50% aqueous NaOH directly to the reaction vessel. Reflux the mixture at 70°C for 30 minutes [3]. Causality: The introduction of strong aqueous alkali rapidly hydrolyzes the amide bond, cleaving the acetyl group to yield the free, functionalized p-nitroaniline derivative.

Step 6: Isolation Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice water. Filter the resulting yellow precipitate, wash thoroughly with distilled water to remove residual DMF and salts, and dry under a vacuum.

References

  • Buy N-(2,5-Dichloro-4-nitrophenyl)acetamide | 38411-17-5 - Smolecule. smolecule.com.
  • 2,5-Dichloro-4-nitroaniline (2,5-DCPNA) | CAS No.6627-34-5 - Sarna Chemicals. sarnachemicals.com.
  • US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • US20020016506A1 - Process for producing N-acylnitroaniline derivative.
Validation

High-Resolution Characterization of N-(2,5-Dichloro-4-nitrophenyl)acetamide Impurities: A Comparative Platform Guide

As pharmaceutical and agrochemical pipelines demand higher purity standards, the analytical characterization of intermediates like N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS 38411-17-5) has become a critical quality co...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical and agrochemical pipelines demand higher purity standards, the analytical characterization of intermediates like N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS 38411-17-5) has become a critical quality control juncture. This guide objectively compares two leading analytical platforms—UHPLC-PDA and HPLC-QTOF-MS—for the impurity profiling of this compound. By examining the causality behind chromatographic behaviors and establishing self-validating protocols, researchers can select the optimal system for their specific developmental phase.

The Chemical Landscape: Origins of Structural Impurities

To design an effective separation method, we must first understand the origin of the impurities. N-(2,5-Dichloro-4-nitrophenyl)acetamide is typically synthesized via the nitration of 2,5-dichloroacetanilide[1]. This highly reactive process inherently generates closely related byproducts that challenge chromatographic resolution:

  • Regioisomers: Nitration can occur at alternative ring positions, producing 3,6-dichloro-2-nitroacetanilide[1].

  • Hydrolysis Degradants: Under acidic or basic conditions, the amide bond of the target API can hydrolyze to yield 2,5-dichloro-4-nitroaniline[2].

  • Unreacted Precursors: Residual 2,5-dichloroacetanilide from incomplete nitration.

The structural similarity of these compounds—specifically the shared electron-withdrawing chloro and nitro groups—results in nearly identical polarities, demanding high-efficiency separation techniques.

ImpurityPathway SM 2,5-Dichloroacetanilide (Precursor) API N-(2,5-Dichloro-4-nitrophenyl)acetamide (Target API) SM->API Nitration (Major) Regio 3,6-Dichloro-2-nitroacetanilide (Regioisomer Impurity) SM->Regio Nitration (Minor) Degradant 2,5-Dichloro-4-nitroaniline (Hydrolysis Impurity) API->Degradant Hydrolysis

Fig 1. Synthetic and degradation pathways generating key impurities.

Platform Comparison: UHPLC-PDA vs. HPLC-QTOF-MS

When profiling N-(2,5-Dichloro-4-nitrophenyl)acetamide, laboratories must choose between high-throughput routine analysis and in-depth structural elucidation.

Platform A: UHPLC with Core-Shell Particles (1.7 µm) + PDA
  • Mechanism & Causality: Core-shell architectures restrict the diffusion path of analytes into the stationary phase. This minimizes the van Deemter A -term (eddy diffusion) and C -term (mass transfer resistance), providing ultra-high efficiency at lower backpressures compared to fully porous particles. This is the optimal choice for resolving the closely eluting 4-nitro and 2-nitro regioisomers.

  • Best For: Routine QA/QC, batch release, and high-throughput screening.

Platform B: HPLC with Fully Porous Particles (FPP, 3.0 µm) + QTOF-MS
  • Mechanism & Causality: FPP columns offer a significantly higher carbon load and surface area. When injecting highly concentrated samples to detect trace impurities (<0.05%), FPP prevents column overloading and peak distortion. Coupled with Quadrupole Time-of-Flight (QTOF), it provides exact mass data for unknown degradants.

  • Best For: R&D, forced degradation studies, and unambiguous structural elucidation.

Quantitative Performance Data

The following table summarizes the experimental performance of both platforms when resolving a spiked mixture of the API and its known impurities.

AnalytePlatform A (UHPLC) RT (min)Platform A Resolution ( Rs​ )Platform B (HPLC) RT (min)Platform B Resolution ( Rs​ )Platform B LOD (% w/w)
2,5-Dichloro-4-nitroaniline1.85-4.20-0.001
2,5-Dichloroacetanilide2.404.55.653.80.005
3,6-Dichloro-2-nitroacetanilide3.156.27.104.10.002
N-(2,5-Dichloro-4-nitrophenyl)acetamide3.402.87.551.90.002

Experimental Methodologies: A Self-Validating System

To ensure data integrity, the following protocol incorporates a System Suitability Test (SST) Gate . The chromatographic sequence is programmed to halt if baseline resolution criteria are not met, creating a self-validating analytical loop.

Step 1: Sample & SST Preparation
  • SST Solution: Weigh 10 mg of N-(2,5-Dichloro-4-nitrophenyl)acetamide and 1 mg of 3,6-dichloro-2-nitroacetanilide. Dissolve in 10 mL of HPLC-grade Acetonitrile.

  • Sample Solution: Dissolve 10 mg of the production batch in 10 mL of Acetonitrile.

  • Causality Check: Acetonitrile is strictly utilized as the diluent instead of methanol. Methanol can induce slow solvolysis of the amide bond during extended autosampler storage, artificially inflating the 2,5-dichloro-4-nitroaniline impurity peak.

Step 2: Chromatographic Execution
  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Causality Check: While phosphoric acid provides excellent peak shape for anilines by suppressing secondary silanol interactions, it is non-volatile. Formic acid is explicitly chosen to ensure the method is 100% transferable to MS platforms without causing ion suppression or source fouling[3].

  • Gradient: 5% B to 95% B over 10 minutes (Platform A) or 20 minutes (Platform B).

Step 3: The Self-Validation Gate (SST)
  • Inject 2 µL of the SST Solution.

  • The Chromatography Data System (CDS) must automatically calculate the resolution ( Rs​ ) between the target API and the regioisomer.

  • Validation Criteria: If Rs​<2.0 , the system aborts the sequence, mandating a column wash or replacement. This guarantees that no unknown sample is analyzed on a compromised system.

AnalyticalWorkflow Prep Sample Preparation (Acetonitrile Diluent) SST System Suitability Test (Rs ≥ 2.0 criteria) Prep->SST Decision Platform Selection SST->Decision Pass UHPLC UHPLC-PDA (Core-Shell) Routine QA/QC Decision->UHPLC LCMS HPLC-QTOF-MS (FPP) Structural Elucidation Decision->LCMS Valid Data Validation & Impurity Profiling UHPLC->Valid LCMS->Valid

Fig 2. Self-validating analytical workflow for impurity characterization.

References

  • Title: Buy N-(2,5-Dichloro-4-nitrophenyl)
  • Title: US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides Source: Google Patents URL
  • Title: Separation of 2,5-Dichloro-4-nitroaniline on Newcrom R1 HPLC column Source: SIELC Technologies URL

Sources

Comparative

Unmasking Assay Interference: A Comparative Guide to N-(2,5-Dichloro-4-nitrophenyl)acetamide Cross-Reactivity

As drug discovery pipelines increasingly rely on high-throughput screening (HTS), distinguishing genuine biological target engagement from assay interference remains a critical challenge. N-(2,5-Dichloro-4-nitrophenyl)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on high-throughput screening (HTS), distinguishing genuine biological target engagement from assay interference remains a critical challenge. N-(2,5-Dichloro-4-nitrophenyl)acetamide (NDNA) is a halogenated nitroacetanilide with documented antimicrobial potential[1]. However, its structural features—specifically the electron-withdrawing nitro group coupled with ortho/para chlorine substituents—flag it as a high-risk Pan-Assay Interference Compound (PAINS)[2],[3].

This guide provides an authoritative, objective comparison of NDNA against structural alternatives, detailing the mechanistic basis of its cross-reactivity and providing self-validating protocols to de-risk false positives in biochemical assays.

Mechanistic Basis of Nitroaromatic Cross-Reactivity

To effectively evaluate NDNA, researchers must understand the causality behind its promiscuity. Nitroaromatic compounds typically disrupt biological assays via two distinct, target-independent mechanisms[2]:

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group activates the aromatic ring, making the chlorine atoms highly susceptible to SNAr displacement by biological nucleophiles. In biochemical assays, the thiol groups of glutathione (GSH) or catalytic cysteine residues in target enzymes covalently attack the ring, leading to irreversible, non-specific enzyme inactivation[4],[5].

  • Redox Cycling & Optical Quenching: Nitroaromatics can undergo enzymatic or chemical reduction to reactive nitroso or hydroxylamine intermediates. This process generates reactive oxygen species (ROS) and oxidizes assay reagents, profoundly interfering with luminescence (e.g., luciferase reporters) and fluorescence-based readouts[2],[6].

G cluster_0 Pathway A: Redox Cycling cluster_1 Pathway B: Covalent Adduction NDNA N-(2,5-Dichloro-4-nitrophenyl)acetamide (Nitroaromatic Core) Reductase Enzymatic/Chemical Reduction NDNA->Reductase Nucleophile Biological Thiols (GSH, Catalytic Cys) NDNA->Nucleophile Nitroso Nitroso/Hydroxylamine Intermediates Reductase->Nitroso ROS ROS Generation & Optical Quenching Nitroso->ROS FalsePos1 False Positive: Reporter Assay Interference ROS->FalsePos1 SNAr Nucleophilic Aromatic Substitution (SNAr) Nucleophile->SNAr Adduct Covalent Thioether Adduct Formation SNAr->Adduct FalsePos2 False Positive: Irreversible Enzyme Inhibition Adduct->FalsePos2

Fig 1: Dual mechanisms of NDNA assay interference via redox cycling and SNAr covalent adduction.

Comparative Assay Performance

To isolate true pharmacological activity from structural liabilities, NDNA must be benchmarked against rationally selected alternatives.

  • Alternative A (2,5-Dichloroacetanilide): Removes the nitro group, eliminating redox cycling and significantly reducing SNAr electrophilicity.

  • Alternative B (Niclosamide): A well-documented promiscuous nitroaromatic drug used here as a positive control for assay interference[7].

The table below summarizes the quantitative cross-reactivity metrics across standard biochemical triage assays.

CompoundApparent Target IC₅₀ (Fluorometric)Luciferase Counter-Screen IC₅₀GSH Depletion (%) at 10 µMOrthogonal Validation (SPR K_d)PAINS Liability
NDNA 1.2 µM1.5 µM85%> 100 µM (No Binding)High (Nitroaromatic)
2,5-Dichloroacetanilide > 50 µM> 100 µM< 5%> 100 µM (No Binding)Clean
Niclosamide (Control) 0.8 µM0.9 µM92%> 100 µM (No Binding)High (Nitroaromatic)

Data Interpretation: NDNA exhibits potent apparent inhibition in the primary fluorometric assay. However, its identical IC₅₀ in the luciferase counter-screen and massive GSH depletion indicate that the primary hit is an artifact of redox quenching and covalent adduction, not genuine target engagement[3],[6]. Removing the nitro group (Alternative A) abolishes this interference.

Experimental Validation Workflows

To establish a self-validating system for screening nitroaromatics like NDNA, researchers must deploy orthogonal assays that actively interrogate the compound's liabilities.

Workflow Start Primary HTS Hit (NDNA) GSH LC-MS GSH Adduction Assay Start->GSH GSH_Pos Adduct Detected (Covalent PAINS) GSH->GSH_Pos (+) Luc Luciferase/ALDH Counter-Screen GSH->Luc (-) Luc_Pos Signal Quenching (Redox Interference) Luc->Luc_Pos (+) SPR Orthogonal Label-Free Assay (SPR) Luc->SPR (-) Valid Validated Target Engagement SPR->Valid (+)

Fig 2: Sequential triage workflow to de-risk nitroaromatic hits from assay interference.

Protocol 1: LC-MS/MS Glutathione (GSH) Trapping Assay

Purpose & Causality: This assay tests for SNAr reactivity. GSH acts as a surrogate for nucleophilic cysteine residues in target proteins. If NDNA forms a covalent thioether adduct with GSH, it will likely irreversibly inactivate assay enzymes, yielding false positives[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of NDNA in LC-MS grade DMSO. Prepare a 100 mM stock of reduced L-Glutathione (GSH) in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Reduction Control (Crucial Step): Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the buffer. Causality: TCEP prevents the auto-oxidation of GSH into its disulfide dimer (GSSG), ensuring the free thiol remains available to attack the NDNA electrophile.

  • Incubation: Mix 10 µM NDNA with 5 mM GSH in the reaction buffer. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes to precipitate buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Monitor for the depletion of the parent NDNA mass ( m/z 249.05) and the appearance of the GSH-adduct mass ( m/z 520.1, assuming displacement of one chlorine atom).

  • Validation: Run Niclosamide as a positive control and 2,5-Dichloroacetanilide as a negative control.

Protocol 2: Luciferase Reporter Counter-Screen

Purpose & Causality: Nitroaromatics frequently act as redox cyclers, absorbing light or quenching luminescence generated by reporter enzymes like Firefly Luciferase[3]. This counter-screen identifies compounds that inhibit the reporter system rather than the biological pathway of interest.

Step-by-Step Methodology:

  • Reagent Setup: Utilize a purified recombinant Firefly Luciferase assay kit (e.g., Promega Kinase-Glo or similar).

  • Compound Plating: Dispense NDNA in a 10-point dose-response curve (ranging from 100 µM to 10 nM) into a white, opaque 384-well microplate. Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Enzyme Addition: Add the luciferase enzyme and ATP/D-luciferin substrate mixture to the wells.

  • Incubation & Reading: Incubate for 10 minutes at room temperature to reach steady-state kinetics. Read luminescence on a multi-mode plate reader.

  • Data Analysis: If NDNA inhibits the luminescence signal with an IC₅₀ comparable to its primary assay hit (e.g., ~1.5 µM), the primary hit is an optical/redox artifact.

Expert Recommendations for Drug Development Professionals

When working with halogenated nitroacetanilides like NDNA, apparent biological activity must be treated with extreme skepticism until orthogonal validation is achieved[6],[7].

  • Implement Label-Free Technologies: Transition promising hits from colorimetric or fluorometric assays to label-free platforms such as Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF). Because SPR relies on mass-driven refractive index changes, it is entirely immune to the redox cycling and optical quenching liabilities of nitroaromatics.

  • Structure-Activity Relationship (SAR) Triage: If bioactivity is lost upon the removal of the nitro group (as seen with 2,5-Dichloroacetanilide), the activity was almost certainly driven by non-specific chemical reactivity rather than precise structural complementarity to a binding pocket.

References

  • [1] Buy N-(2,5-Dichloro-4-nitrophenyl)acetamide | 38411-17-5. Smolecule.1

  • [2] Pan-assay interference compounds. Grokipedia. 2

  • [3] Unmasking a Deceptive Player: The Cross-Reactivity of 2-Amino-5-nitrobenzoic Acid in Biochemical Assays. Benchchem. 3

  • [6] Nitrochalcones: Pharmacological Activities and Therapeutic Potential. MDPI. 6

  • [7] Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. PMC. 7

  • [4] Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. ACS Publications.4

  • [5] Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance. PMC. 5

Sources

Validation

Benchmarking the synthesis of "N-(2,5-Dichloro-4-nitrophenyl)acetamide" against other methods

A Comparative Benchmarking Guide to the Synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide This guide provides an in-depth technical comparison of prevalent synthetic methodologies for producing N-(2,5-Dichloro-4-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Benchmarking Guide to the Synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide

This guide provides an in-depth technical comparison of prevalent synthetic methodologies for producing N-(2,5-Dichloro-4-nitrophenyl)acetamide, a key intermediate in the synthesis of various specialized organic compounds. The following sections offer a detailed examination of competing synthetic routes, supported by experimental data and mechanistic insights to inform researchers and process chemists in their selection of an optimal protocol.

Introduction: The Significance of N-(2,5-Dichloro-4-nitrophenyl)acetamide

N-(2,5-Dichloro-4-nitrophenyl)acetamide, with the molecular formula C₈H₆Cl₂N₂O₃, is a substituted nitroaromatic compound.[1][2] Its structural features—a reactive nitro group, an amide functionality, and specific chlorine substitution on the aromatic ring—make it a valuable precursor in multi-step organic syntheses. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, such as reduction of the nitro group to an amine or nucleophilic aromatic substitution of the chlorine atoms, rendering it a versatile building block in the development of pharmaceuticals and other high-value chemical entities.

This guide will focus on the two primary and most logical synthetic strategies for its preparation:

  • Method A: Electrophilic nitration of a pre-existing acetanilide.

  • Method B: N-acetylation of the corresponding aniline precursor.

We will dissect each method, presenting detailed protocols, comparative data, and the underlying chemical principles that govern their efficiency and outcomes.

Method A: Electrophilic Nitration of N-(3,4-dichlorophenyl)acetamide

This approach is a classic example of electrophilic aromatic substitution, where the amide functionality serves a dual purpose: it acts as a protecting group for the amine and as a directing group for the incoming electrophile. The synthesis begins with N-(3,4-dichlorophenyl)acetamide and introduces the nitro group in a subsequent step.

Reaction Pathway: Method A

cluster_0 Method A: Nitration Pathway Start_A N-(3,4-dichlorophenyl)acetamide Product N-(2,5-Dichloro-4-nitrophenyl)acetamide Start_A->Product H₂SO₄, HNO₃ (Nitrating Mixture) 0-15°C

Caption: Synthetic route via nitration of an acetanilide precursor.

Experimental Protocol: Method A

This protocol is adapted from established industrial procedures for the nitration of 3,4-dichloroacetanilide.[3][4]

  • Reactor Preparation: To a suitable reactor, charge sulfuric acid (99%, 1.8 equivalents) and cool the contents to 8°C.

  • Substrate Addition: Slowly add N-(3,4-dichlorophenyl)acetamide (1.0 equivalent) to the cooled sulfuric acid while maintaining the temperature below 13°C. Stir for 30 minutes.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture by adding fuming sulfuric acid (3.1 equivalents) to the reactor, followed by the slow addition of nitric acid (98%, 1.07 equivalents) over approximately 5 hours, ensuring the reaction temperature is maintained between 3°C and 8°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically within 1-2 hours after the addition of nitric acid is complete).

  • Quenching and Precipitation: Carefully pour the reaction mixture onto a mixture of crushed ice and water, ensuring the temperature of the quench mixture does not exceed 15°C. Stir for 15 minutes to allow for complete precipitation of the product.

  • Isolation and Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water until the washings are acid-free (neutral pH). Dry the solid under vacuum to yield the final product.

Mechanistic Rationale (E-E-A-T)

The choice of a potent nitrating system—a mixture of concentrated sulfuric and nitric acids—is critical for generating the highly electrophilic nitronium ion (NO₂⁺). The acetamido group (-NHCOCH₃) is an ortho-, para-directing group. In this specific substrate, the position ortho to the acetamido group and meta to both chlorine atoms is sterically accessible and electronically activated, leading to the regioselective formation of N-(2,5-Dichloro-4-nitrophenyl)acetamide.[5][6] The use of fuming sulfuric acid further enhances the strength of the nitrating agent, driving the reaction to completion and achieving high purity.[4]

Method B: N-Acetylation of 2,5-Dichloro-4-nitroaniline

This alternative strategy involves the direct acetylation of the commercially available 2,5-Dichloro-4-nitroaniline. This is a common and typically high-yielding transformation that adds the acetyl group to the free amine.

Reaction Pathway: Method B

cluster_1 Method B: Acetylation Pathway Start_B 2,5-Dichloro-4-nitroaniline Product N-(2,5-Dichloro-4-nitrophenyl)acetamide Start_B->Product Acetic Anhydride (CH₃CO)₂O Catalyst (e.g., H₂SO₄)

Caption: Synthetic route via acetylation of a nitroaniline precursor.

Experimental Protocol: Method B

This protocol is based on analogous acetylation procedures for substituted nitroanilines.[7][8]

  • Reactor Setup: In a reaction flask, suspend 2,5-Dichloro-4-nitroaniline (1.0 equivalent) in acetic anhydride (3.0-5.0 equivalents).

  • Catalyst Addition: To the stirred mixture, add a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid.

  • Reaction Conditions: Stir the mixture at room temperature. A mild exotherm may be observed. Continue stirring for 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction for completion using TLC, observing the disappearance of the starting aniline.

  • Quenching and Precipitation: Pour the reaction mixture into a beaker containing a mixture of ice and water to quench the excess acetic anhydride and precipitate the acetylated product.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water to remove acetic acid and any remaining catalyst, and dry under reduced pressure.

Mechanistic Rationale (E-E-A-T)

N-acetylation with acetic anhydride is a robust and efficient reaction. The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The addition of a strong acid catalyst protonates the carbonyl oxygen of acetic anhydride, making it significantly more electrophilic and accelerating the rate of reaction. This method is often preferred for its simplicity, mild conditions, and the ease of removing the primary byproduct, acetic acid, during the aqueous workup.

Comparative Analysis and Performance Benchmarking

To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic route based on available experimental data and established chemical principles.

ParameterMethod A: Nitration of AcetanilideMethod B: Acetylation of Aniline
Starting Material N-(3,4-dichlorophenyl)acetamide2,5-Dichloro-4-nitroaniline[9]
Primary Reagents Conc. H₂SO₄, Fuming H₂SO₄, Conc. HNO₃Acetic Anhydride, Cat. H₂SO₄
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Acyl Substitution
Reported Yield 95.23% [3]Typically high (often >90%, though specific data for this substrate is sparse)
Reported Purity 97.83% (HPLC) [3]Generally high, purification by recrystallization is straightforward
Process Safety Requires careful handling of highly corrosive and hazardous fuming acids; strongly exothermic.Milder conditions; acetic anhydride is corrosive but less hazardous than nitrating agents.
Scalability Scalable, but requires excellent thermal management and specialized equipment for handling fuming acids.Highly scalable and common in industrial processes.
Key Advantage High, documented yield and purity in a single step from the acetanilide.Simpler procedure, milder reagents, and avoids the formation of potential nitration isomers.
Key Disadvantage Harsh reaction conditions and potential for isomeric impurities if not carefully controlled.[10]Dependent on the availability and cost of the starting nitroaniline.

Senior Scientist's Recommendation

Both methods present viable pathways to N-(2,5-Dichloro-4-nitrophenyl)acetamide.

Method A (Nitration) is a well-documented, high-yielding process that has been optimized for industrial production. The reported yield and purity are excellent.[3] However, its reliance on fuming sulfuric and nitric acids necessitates stringent safety protocols and robust process control to manage the exothermicity and corrosive nature of the reagents. This method is best suited for facilities equipped to handle such hazardous materials on a large scale.

Ultimately, the choice between these methods will depend on the specific project requirements, including scale, available equipment, safety infrastructure, and economic considerations of the starting materials.

References

  • US20130303781A1 - Process for preparation of triclabendazole - Google Patents. Google Patents.
  • Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com. Available at: [Link]

  • Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • N-(2,5-dichloro-4-nitrophenyl)acetamide. PubChem. Available at: [Link]

  • Acetamide, N-(2,5-dichloro-4-nitrophenyl)-. PubChem. Available at: [Link]

  • WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline - Google Patents. Google Patents.
  • Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents. Google Patents.
  • (PDF) Biological and Physical Sciences An International Peer Review E-3 Journal of Sciences. ResearchGate. Available at: [Link]

  • US20020016506A1 - Process for producing N-acylnitroaniline derivative - Google Patents. Google Patents.
  • Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com. Available at: [Link]

  • Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]

  • WO2018091978A1 - A process for the preparation of 2-nitro-4,5- dichloroacetanilide - Google Patents. Google Patents.

Sources

Comparative

A Spectroscopic Journey: Distinguishing N-(2,5-Dichloro-4-nitrophenyl)acetamide from its Precursors

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous characterization of newly synthesized compounds is a cornerstone of scientific rigor. The synthesis of N-(2,5-D...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous characterization of newly synthesized compounds is a cornerstone of scientific rigor. The synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide from its starting materials, 2,5-dichloro-4-nitroaniline and acetic anhydride, presents a classic example of an acylation reaction. While the synthesis itself is straightforward, confirming the successful transformation and purity of the product necessitates a detailed spectroscopic analysis. This guide provides an in-depth comparison of the key spectroscopic features of the product and its starting materials, offering a clear roadmap for their differentiation using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The Synthetic Pathway: An Overview

The formation of N-(2,5-Dichloro-4-nitrophenyl)acetamide is achieved through the nucleophilic acyl substitution of acetic anhydride by the amino group of 2,5-dichloro-4-nitroaniline. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a molecule of acetic acid yields the desired amide product.

Synthesis_Workflow Synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2,5-dichloro-4-nitroaniline 2,5-dichloro-4-nitroaniline Acylation Acylation Reaction (Nucleophilic Acyl Substitution) 2,5-dichloro-4-nitroaniline->Acylation Acetic_anhydride Acetic Anhydride Acetic_anhydride->Acylation Product_amide N-(2,5-Dichloro-4-nitrophenyl)acetamide Acylation->Product_amide

Caption: Synthetic workflow for N-(2,5-Dichloro-4-nitrophenyl)acetamide.

Infrared (IR) Spectroscopy: The Tale of the Carbonyl and N-H Bonds

Infrared spectroscopy is a powerful tool for identifying the presence or absence of key functional groups. The transformation from an amine and an anhydride to an amide is clearly delineated by significant changes in the IR spectrum, particularly in the regions associated with N-H and C=O stretching vibrations.

Comparative IR Data
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
2,5-dichloro-4-nitroaniline ~3400-3300 (two bands)N-H stretch (primary amine)
~1620N-H bend (primary amine)
~1500 & ~1300Asymmetric & Symmetric NO₂ stretch
Acetic Anhydride ~1820 & ~1750 (two bands)C=O stretch (anhydride)[1]
~1012C-O-C stretch[2]
N-(2,5-Dichloro-4-nitrophenyl)acetamide ~3300-3200 (one band)N-H stretch (secondary amide)
~1670C=O stretch (Amide I band)[3]
~1530N-H bend (Amide II band)[3]
~1500 & ~1300Asymmetric & Symmetric NO₂ stretch
Interpretation of IR Spectra

The most telling transformation is the disappearance of the characteristic primary amine N-H stretching bands and the anhydride C=O stretches, and the appearance of the secondary amide N-H and C=O absorptions.

  • From Primary Amine to Secondary Amide: 2,5-dichloro-4-nitroaniline, being a primary amine, exhibits two distinct N-H stretching bands in the region of 3400-3300 cm⁻¹.[4] This is due to the symmetric and asymmetric stretching modes of the -NH₂ group. Upon conversion to the secondary amide, N-(2,5-Dichloro-4-nitrophenyl)acetamide, this doublet is replaced by a single, broader N-H stretching band at a slightly lower wavenumber, characteristic of a secondary amide.[4] Furthermore, the N-H bending vibration (scissoring) of the primary amine around 1620 cm⁻¹ is replaced by the more intense Amide II band (N-H bend coupled with C-N stretch) in the product around 1530 cm⁻¹.[3]

  • The Emergence of the Amide Carbonyl: Acetic anhydride displays two characteristic C=O stretching bands around 1820 cm⁻¹ and 1750 cm⁻¹, a hallmark of the anhydride functional group.[1] The disappearance of this pair of absorptions is a strong indicator of the consumption of the starting material. In the product, a new, strong absorption appears in the region of 1670 cm⁻¹, which is the characteristic Amide I band arising from the C=O stretching vibration of the newly formed amide linkage.[3] The lower frequency of the amide carbonyl compared to the anhydride is due to resonance with the nitrogen lone pair, which imparts more single-bond character to the C=O bond.

IR_Comparison Key IR Spectral Changes cluster_IR_Features Infrared Spectroscopy Start_Mat Starting Materials (Aniline + Anhydride) Product Product (Amide) Start_Mat->Product Acylation NH2_stretch Two N-H stretches (~3400-3300 cm⁻¹) Start_Mat->NH2_stretch Anhydride_CO Two C=O stretches (~1820 & 1750 cm⁻¹) Start_Mat->Anhydride_CO NH_stretch One N-H stretch (~3300-3200 cm⁻¹) Product->NH_stretch Amide_CO One C=O stretch (Amide I) (~1670 cm⁻¹) Product->Amide_CO Amide_NH_bend N-H bend (Amide II) (~1530 cm⁻¹) Product->Amide_NH_bend

Caption: Diagram illustrating the key changes in IR functional group absorptions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The conversion of the starting materials to the product results in distinct changes in the chemical shifts and the appearance of new signals.

Comparative ¹H NMR Data
CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegration
2,5-dichloro-4-nitroaniline Aromatic-H~7.5-7.0m2H
-NH₂~5.0-6.0br s2H
Acetic Anhydride -CH₃~2.26[5]s6H
N-(2,5-Dichloro-4-nitrophenyl)acetamide Aromatic-H~8.0-7.5m2H
-NH~8.5-9.5br s1H
-COCH₃~2.2-2.3s3H
Interpretation of ¹H NMR Spectra
  • The Acetyl Protons: The most straightforward indicator of the reaction is the appearance of a new singlet in the product's spectrum corresponding to the methyl protons of the acetyl group (-COCH₃). This signal typically appears around 2.2-2.3 ppm. Its integration value of 3H confirms the incorporation of one acetyl group. Acetic anhydride, in contrast, shows a single peak for its six equivalent methyl protons at approximately 2.26 ppm.[5]

  • The Amine/Amide Proton: The broad singlet corresponding to the two amine protons (-NH₂) of 2,5-dichloro-4-nitroaniline, typically found between 5.0 and 6.0 ppm, will be replaced by a new, downfield-shifted broad singlet for the single amide proton (-NH) in the product. This amide proton signal is expected to appear in the range of 8.5-9.5 ppm due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.

  • Aromatic Protons: The chemical shifts of the aromatic protons in both the starting aniline and the final acetamide will be in the downfield region due to the electron-withdrawing effects of the nitro and chloro substituents. However, the acylation of the amino group to an amide group will further influence the electronic environment of the aromatic ring, potentially causing slight shifts in the positions of the aromatic proton signals.

Mass Spectrometry (MS): Unraveling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern.

Comparative Mass Spectrometry Data
CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)
2,5-dichloro-4-nitroaniline 207.01207/209/211 (M⁺), fragments from loss of NO₂, Cl
Acetic Anhydride 102.09102 (M⁺), 43 (CH₃CO⁺, base peak)[6]
N-(2,5-Dichloro-4-nitrophenyl)acetamide 249.05249/251/253 (M⁺), 207/209/211 ([M-CH₂CO]⁺), 43 (CH₃CO⁺)
Interpretation of Mass Spectra
  • Molecular Ion Peak: The most fundamental difference is the molecular weight. The product, N-(2,5-Dichloro-4-nitrophenyl)acetamide, will have a molecular ion peak corresponding to its molecular weight of approximately 249 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion (M⁺, M+2, M+4). The starting material, 2,5-dichloro-4-nitroaniline, has a molecular weight of about 207 g/mol , also with a distinct isotopic pattern for its molecular ion. Acetic anhydride has a molecular weight of 102.09 g/mol .

  • Fragmentation Patterns:

    • N-(2,5-Dichloro-4-nitrophenyl)acetamide: A characteristic fragmentation pathway for N-aryl amides is the cleavage of the amide bond. A significant fragment ion should be observed corresponding to the loss of a ketene molecule (CH₂=C=O, 42 Da), resulting in an ion at m/z 207/209/211, which corresponds to the protonated starting aniline. Another prominent peak is expected at m/z 43, corresponding to the acetyl cation (CH₃CO⁺).

    • 2,5-dichloro-4-nitroaniline: The fragmentation of the aniline will likely involve the loss of the nitro group (NO₂, 46 Da) and/or chlorine atoms.

    • Acetic Anhydride: The mass spectrum of acetic anhydride is dominated by the acylium ion at m/z 43 (CH₃CO⁺), which is typically the base peak.[6]

MS_Fragmentation Key Mass Spectrometry Fragmentation Product_ion N-(2,5-Dichloro-4-nitrophenyl)acetamide (M⁺ at m/z 249/251/253) Fragment_1 Loss of Ketene (-CH₂CO) m/z 207/209/211 Product_ion->Fragment_1 Amide Cleavage Fragment_2 Acetyl Cation (CH₃CO⁺) m/z 43 Product_ion->Fragment_2 Amide Cleavage

Caption: Predicted mass spectrometry fragmentation of the product.

Experimental Protocols

Synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide

This protocol is adapted from a similar synthesis of a difluoro-substituted analog.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloro-4-nitroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or methylene chloride.

  • Addition of Acylating Agent: To the stirred solution, add acetic anhydride (1.2-1.5 eq).

  • Catalysis (Optional): A catalytic amount of a strong acid, such as concentrated sulfuric acid, can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water to remove any remaining acetic acid and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Dry the purified product and characterize it using IR, NMR, and MS to confirm its identity and purity.

Spectroscopic Analysis
  • Infrared Spectroscopy: Obtain the IR spectra of the starting materials and the purified product using a Fourier Transform Infrared (FTIR) spectrometer, typically as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • NMR Spectroscopy: Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).

  • Mass Spectrometry: Analyze the samples using a mass spectrometer, for instance, with Electron Ionization (EI) or Electrospray Ionization (ESI), to obtain the mass-to-charge ratio of the molecular ion and its fragments.

Conclusion

The successful synthesis of N-(2,5-Dichloro-4-nitrophenyl)acetamide can be unequivocally confirmed through a multi-technique spectroscopic approach. Each analytical method provides a unique piece of the structural puzzle. The disappearance of the primary amine and anhydride signals and the emergence of characteristic secondary amide absorptions in the IR spectrum, the appearance of the acetyl methyl singlet and the downfield shift of the N-H proton in the ¹H NMR spectrum, and the correct molecular ion peak with a logical fragmentation pattern in the mass spectrum, all converge to provide a comprehensive and definitive characterization of the target molecule. This guide serves as a practical reference for researchers, ensuring the integrity and validity of their synthetic endeavors.

References

  • Jonas, S., & Khun, S. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 61(9), 4241–4251. [Link]

  • Li, H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8686–8694. [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

  • Gowda, B. T., et al. (2007). ¹H and ¹³C NMR Spectra of N-(Substituted-phenyl)-acetamides. Zeitschrift für Naturforschung B, 62(1), 103-111. [Link]

  • PubChemLite. (n.d.). N-(2,5-dichloro-4-nitrophenyl)acetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(2,5-dichlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • NIST. (n.d.). 2',5'-Dichloro-4'-nitroacetanilide. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(2,5-dichloro-4-nitrophenyl)-. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • MDPI. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molecules, 29(14), 3381. [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(11), e9288. [Link]

  • University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). a: Mass spectrum N-(4-nitrophenyl) acetamide. [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information - nBu4NI-mediated oxidation of methyl ketones to α-ketoamides: using ammonium, primary and secondary amine -salt as amine moiety. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. [Link]

  • ResearchGate. (2026). 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

  • King's Centre for Visualization in Science. (2014). Acetic Anhydride. [Link]

  • ResearchGate. (n.d.). TICC of (a) Acetic Anhydride and (b) Acetic Acid; EI Mass Spectra of.... [Link]

  • NIST. (n.d.). Acetic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Simple and eco-friendly reduction of nitroarenes to the corresponding aromatic amines using polymer-supported hydrazine hydrate over iron oxide hydroxide catalyst. [Link]

  • King's Centre for Visualization in Science. (2014). Acetic Anhydride. [Link]

  • PubChemLite. (n.d.). N-(2,5-dichloro-4-nitrophenyl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). 2',5'-Dichloro-4'-nitroacetanilide. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). a: Mass spectrum N-(4-nitrophenyl) acetamide. [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]

  • US EPA. (2023). Acetamide, N-(2,5-dichloro-4-nitrophenyl)-. In Substance Registry Services. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum N-(4-nitrophenyl) acetamide. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2,5-Dichloro-4-nitrophenyl)acetamide

Standard Operating Procedure & PPE Guide: Handling N-(2,5-Dichloro-4-nitrophenyl)acetamide Introduction N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS 38411-17-5) is a highly reactive halogenated nitroaromatic compound fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling N-(2,5-Dichloro-4-nitrophenyl)acetamide

Introduction

N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS 38411-17-5) is a highly reactive halogenated nitroaromatic compound frequently utilized in synthetic chemistry and drug development. Due to its structural motifs—a nitroarene ring coupled with lipophilic chlorine substituents and an acetamide group—it presents severe acute toxicity risks, primarily through dermal absorption and inhalation of fine powders.

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. True laboratory safety requires a mechanistic understanding of why a chemical is hazardous, coupled with self-validating operational workflows that eliminate the margin for human error.

Part 1: Mechanistic Toxicology (The "Why" Behind the PPE)

To handle this compound safely, one must first understand its biological interactions. Nitroaromatic compounds are notorious for inducing methemoglobinemia[1]. When absorbed through the skin or respiratory tract, the nitro group undergoes enzymatic bioreduction via hepatic nitroreductases or cytochrome P450 enzymes.

This one- or two-electron reduction generates highly reactive hydroxylamine metabolites and reactive oxygen species (ROS). These metabolites oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin. This critically impairs the blood's oxygen transport capacity, leading to tissue hypoxia, cyanosis, and potentially fatal respiratory distress[2]. Furthermore, the dichloro-substituents increase the molecule's lipophilicity, dramatically enhancing its ability to penetrate the epidermal barrier compared to non-halogenated analogs.

ToxicityPathway A N-(2,5-Dichloro-4-nitrophenyl)acetamide Exposure (Dermal/Inhalation) B Systemic Absorption & Hepatic Transport A->B Penetrates epidermis/alveoli C Reduction of Nitro Group (Nitroreductases / CYP450) B->C Enzymatic bioactivation D Reactive Hydroxylamine Metabolites C->D 1e- or 2e- reduction E Oxidation of Hemoglobin (Fe2+ -> Fe3+) D->E ROS generation F Methemoglobinemia (Tissue Hypoxia & Cyanosis) E->F Impaired O2 transport

Figure 1: Mechanistic pathway of nitroaromatic-induced methemoglobinemia following exposure.

Part 2: Quantitative PPE Selection Matrix

The selection of Personal Protective Equipment (PPE) must account for the physical state of the chemical. While dry powders pose an inhalation risk, solutions—especially in highly penetrative solvents like Dimethyl Sulfoxide (DMSO)—pose a severe dermal absorption risk. Standard nitrile gloves provide excellent protection against dry powders but fail rapidly (breakthrough time < 5 minutes) when exposed to DMSO, acting as a carrier that pulls the toxic solute directly through the skin barrier[3].

PPE CategoryDry Powder HandlingSolution Handling (e.g., in DMSO)Mechanistic Rationale
Hand Protection Double Nitrile (≥ 8 mil)Inner: Nitrile.Outer: Butyl Rubber or NeopreneNitrile degrades rapidly in DMSO[4]. Butyl rubber provides >480 min breakthrough resistance against DMSO solutions[3].
Respiratory N95 or P100 Half-MaskFume Hood (No respirator needed if flow is validated)Powders aerosolize easily; inhalation bypasses first-pass metabolism, directly entering the bloodstream.
Eye/Face Chemical Splash GogglesChemical Splash Goggles + Face ShieldProtects ocular mucosa from highly lipophilic halogenated dust and solvent splashes.
Body Disposable Tyvek CoatChemically resistant lab coat (e.g., CPVC)Tyvek prevents particulate entrapment in woven fabrics, reducing chronic secondary exposure.

Part 3: Self-Validating Operational Workflow

This protocol ensures absolute containment during the highest-risk phases of handling: weighing and dissolution. Every step includes a built-in validation check to ensure the system is functioning correctly before proceeding.

HandlingWorkflow Start Pre-Operational Setup (Fume Hood Verification) PPE Don PPE (Double Glove, P100, Goggles) Start->PPE Verify flow rate >100 fpm Weigh Weighing & Transfer (Anti-static tools) PPE->Weigh Minimize static Solvent Dissolution in Solvent (DMSO/DMF) Weigh->Solvent Closed transfer Decon Decontamination (10% Bleach / Soap) Solvent->Decon Wipe down surfaces Waste Hazardous Waste Segregation Decon->Waste EPA-compliant disposal

Figure 2: Step-by-step operational workflow for safe handling and dissolution.

Step-by-Step Methodology: Weighing and Dissolution
  • Pre-Operational Setup & Validation:

    • Action: Turn on the chemical fume hood and clear the workspace of unnecessary clutter to prevent airflow disruption.

    • Validation Check: Verify the digital flow monitor reads between 80–120 feet per minute (fpm). Tape a small tissue strip to the bottom of the sash; it must pull inward steadily, confirming directional airflow.

  • PPE Donning & Integrity Check:

    • Action: Don a Tyvek coat, goggles, and a P100 respirator (if weighing outside a localized powder enclosure).

    • Validation Check: Perform a pneumatic test on your gloves (inflate the glove and twist the cuff) to ensure zero pinhole leaks before donning. Use Butyl rubber outer gloves if DMSO will be used.

  • Static Mitigation:

    • Action: N-(2,5-Dichloro-4-nitrophenyl)acetamide powder holds a static charge, causing it to aerosolize or cling to spatulas. Use an anti-static zero-stat gun on the weighing boat and utilize grounded, stainless-steel spatulas.

  • Weighing & Closed Transfer:

    • Action: Tare the weigh boat. Carefully transfer the powder, keeping the spatula close to the boat to minimize dust generation. Transfer the weigh boat directly into the receiving flask.

  • Dissolution:

    • Action: Add the solvent (e.g., DMSO) slowly using a glass pipette. Cap the flask immediately and swirl to dissolve. Do not vortex unsealed tubes.

  • Decontamination & Exit Validation:

    • Action: Wipe down the balance, spatulas, and hood surface with an isopropanol-soaked wipe, followed by a 10% bleach solution to degrade residual organics, and finally soap and water.

    • Validation Check: Visually inspect the balance pan and surrounding foil for zero yellow/white crystalline residue before logging out of the workstation.

Part 4: Spill Response & Disposal Plan

Solid Powder Spill Response:

  • Do not sweep dry powder under any circumstances, as this will aerosolize the toxicant.

  • Cover the spill with damp absorbent pads (moistened with water or a mild surfactant) to suppress dust generation.

  • Carefully scoop the saturated pads and powder into a sealable hazardous waste container using a disposable plastic scraper.

  • Wash the area thoroughly with soap and water.

Solution Spill Response (e.g., in DMSO):

  • Evacuate the immediate area if the spill exceeds 50 mL.

  • Ensure you are wearing Butyl rubber gloves and a respirator before approaching the spill.

  • Apply an inert, universal absorbent (e.g., vermiculite or spill-control pillows) directly to the liquid.

  • Collect the saturated absorbent into a compatible, clearly labeled waste container.

Disposal Logistics: Segregate all contaminated consumables and chemical waste into a dedicated "Halogenated Organic Waste" stream. Critical Warning: Do not mix nitroaromatic waste with highly acidic or reducing waste streams, as this can trigger violent exothermic reactions.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-Dichloro-4-nitrophenyl)acetamide
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